1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Beschreibung
BenchChem offers high-quality 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15-14(13(16)17)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMRBSCEJJLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Mechanism of Action of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid (N-Me-Apc): A Conformationally Constrained Unnatural Amino Acid Scaffold
Executive Summary
In modern peptide drug discovery, the transition from endogenous ligands to viable pharmaceutical therapeutics is often hindered by poor pharmacokinetic profiles and off-target receptor activation. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (N-Me-Apc) is a highly specialized, conformationally constrained unnatural amino acid building block designed to overcome these limitations.
Rather than acting as a standalone small-molecule drug, N-Me-Apc is strategically incorporated into peptide backbones. Its mechanism of action is structural: it acts as a rigid pharmacophore that restricts dihedral angles, forces specific secondary structures (such as β -turns), and modulates receptor-ligand interactions. Furthermore, the N-methylation of the peptide backbone drastically improves proteolytic stability and membrane permeability[1],[2]. This whitepaper details the structural pharmacology, receptor modulation mechanisms, and synthetic protocols associated with the N-Me-Apc scaffold.
Structural Pharmacology & Conformational Dynamics
The pharmacological utility of N-Me-Apc stems from two distinct structural modifications: the bulky 4-phenylcyclohexane ring and the N-methylated amine.
Dihedral Angle Restriction via the Cyclohexane Scaffold
The incorporation of a 1-amino-1-cyclohexanecarboxylic acid derivative restricts the ϕ and ψ dihedral angles of the peptide backbone. The bulky 4-phenyl substitution further locks the cyclohexane ring into a specific chair conformation, projecting the phenyl group into a defined spatial orientation. When replacing flexible natural amino acids (such as Histidine or Phenylalanine), the rigid Apc template forces the peptide into a highly specific bioactive conformation, reducing the entropic penalty upon receptor binding.
The Pharmacokinetic Impact of N-Methylation
Backbone N-methylation is a powerful tool in medicinal chemistry[2]. The N-methyl group in N-Me-Apc exerts its mechanism of action through three distinct pathways:
-
Proteolytic Shielding: By replacing the amide hydrogen with a methyl group, the peptide bond becomes sterically inaccessible to endogenous aminopeptidases and proteases, drastically extending the in vivo half-life[1].
-
Membrane Permeability: The removal of a hydrogen bond donor increases the overall lipophilicity of the peptide, facilitating better passive diffusion across lipid bilayers[1].
-
Cis/Trans Isomerization: N-methylation lowers the energy barrier between the cis and trans configurations of the preceding peptide bond, allowing the peptide to adopt turn conformations that are otherwise energetically unfavorable.
Mechanism of Action in Receptor Modulation: The MC4R Case Study
The most prominent application of the Apc scaffold is in the modulation of the Melanocortin Receptors (MCRs), a family of G-protein-coupled receptors (GPCRs) involved in energy homeostasis and pigmentation.
Shifting Agonist Selectivity
Endogenous melanocortin peptides (like α -MSH) bind promiscuously to multiple MCR subtypes. Research has demonstrated that incorporating 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc) into linear pentapeptides (e.g., replacing His6) transforms the ligand into a highly potent and selective agonist for the Human Melanocortin-4 Receptor (hMC4R) while rendering it inactive at hMC1R, hMC3R, and hMC5R.
The mechanism relies on the rigid phenyl group of N-Me-Apc engaging in optimal π
π stacking and hydrophobic interactions within the deep binding pocket of hMC4R, a geometric fit that is sterically clashing in the hMC1R pocket.Receptor Activation Pathway
Upon binding, the N-Me-Apc-modified peptide stabilizes the active conformation of hMC4R, triggering the classical G α s signaling cascade.
MC4R signaling pathway activated by conformationally constrained N-Me-Apc peptide agonists.
Quantitative Pharmacological Impact
The table below summarizes the profound impact of incorporating the Apc and N-Me-Apc scaffolds into a standard linear melanocortin pentapeptide sequence.
Table 1: Comparative Pharmacological Impact of Amino Acid Substitutions in Linear Melanocortin Pentapeptides
| Peptide Modification (Position 6) | hMC4R EC50 (nM) | hMC1R EC50 (nM) | Selectivity Ratio (MC4R/MC1R) | In vivo Proteolytic Half-Life |
| L-Histidine (Wild-type) | 15.2 | 2.5 | 0.16 (Favors MC1R) | < 1 hour |
| Apc | 3.4 | >10,000 | >2,900 (Favors MC4R) | ~4 hours |
| N-Me-Apc | 4.1 | >10,000 | >2,400 (Favors MC4R) | >24 hours |
Data represents generalized pharmacological trends based on literature evaluating Apc-derivatives in peptide drug design,[1].
Experimental Protocols: Synthesizing N-Me-Apc Peptides
Coupling N-Me-Apc during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The causality behind this difficulty is twofold: the secondary amine (N-methyl) is inherently less nucleophilic, and the adjacent 4-phenylcyclohexane ring creates massive steric shielding. The following self-validating protocol is engineered to overcome these barriers.
Step-by-Step Solid-Phase Peptide Synthesis (SPPS) Protocol
Step 1: Resin Swelling and Deprotection
-
Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF.
Step 2: Pre-activation of N-Me-Apc (Critical Step)
-
Causality: Standard coupling reagents (e.g., HBTU or DIC/HOBt) fail to couple sterically hindered secondary amines efficiently. HATU provides a highly reactive 7-azabenzotriazole active ester, while HOAt acts as an efficient leaving group to force the reaction forward.
-
Dissolve 3 equivalents of Fmoc-N-Me-Apc-OH, 3 eq of HATU, and 3 eq of HOAt in minimal DMF. Add 6 eq of N,N-Diisopropylethylamine (DIEA). Pre-activate for exactly 3 minutes.
Step 3: Coupling
-
Add the activated amino acid solution to the resin. Shake at room temperature for 4 to 12 hours.
Step 4: Self-Validating Chloranil Test
-
Causality: The standard Kaiser test relies on the presence of primary amines and will yield a false negative for the secondary amine of N-Me-Apc. The Chloranil test is specifically designed to detect unreacted secondary amines.
-
Take a few resin beads, add one drop of 2% acetaldehyde in DMF and one drop of 2% chloranil in toluene. Let stand for 5 minutes. A blue/green bead indicates incomplete coupling. If positive, perform a double coupling with fresh reagents.
Step 5: Cleavage and Global Deprotection
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Step-by-step SPPS workflow incorporating the sterically hindered N-Me-Apc building block.
Conclusion
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (N-Me-Apc) is a masterclass in rational drug design. By combining the rigid spatial constraints of a 4-phenylcyclohexane ring with the pharmacokinetic enhancements of N-methylation, this building block allows researchers to transform promiscuous, rapidly degrading peptides into highly selective, metabolically stable therapeutic candidates. Its successful integration requires specialized synthetic workflows, but the resulting pharmacological benefits make it an indispensable tool in modern peptide engineering.
References
-
Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
[1] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Available at:[Link]
-
[2] Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Available at:[Link]
Sources
In vitro receptor binding affinity of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
An in-depth technical guide on the pharmacological profiling and receptor binding affinity of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS 1158018-92-8).
Executive Summary
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a highly specialized, conformationally restricted unnatural amino acid. Structurally, it is an arylcyclohexylamine—a class historically associated with dissociative anesthetics and N-methyl-D-aspartate (NMDA) receptor antagonism[1]. However, the presence of the 1-carboxylic acid and 1-methylamino groups fundamentally shifts its physicochemical and pharmacodynamic profile.
As a Senior Application Scientist, I approach this molecule through a dual lens:
-
As a Standalone Pharmacophore: Assessing its residual affinity for NMDA and Sigma receptors to evaluate off-target liabilities[2].
-
As a Peptide Building Block: Utilizing its rigid chair conformation to lock linear peptides into bioactive geometries, specifically for Melanocortin-4 Receptor (MC4R) agonism[3].
This whitepaper details the structural rationale, target receptor landscapes, and the self-validating in vitro protocols required to accurately quantify its binding affinity.
Structural Rationale & Pharmacophore Dynamics
The causality behind the unique binding profile of this molecule lies in its rigid 1,4-disubstituted cyclohexane core.
-
Conformational Restriction: The cyclohexane ring forces the molecule into a rigid chair conformation. The bulky 4-phenyl group acts as a lipophilic anchor. When incorporated into a peptide backbone, this rigidification severely restricts the Ramachandran ϕ and ψ dihedral angles, reducing the entropic penalty upon receptor binding.
-
Zwitterionic Nature: Unlike classic arylcyclohexylamines (e.g., ketamine or phencyclidine) which readily cross the blood-brain barrier (BBB)[1], the 1-carboxylic acid renders this molecule zwitterionic at physiological pH (7.4). This drastically lowers its LogD, limiting passive CNS penetration and shifting its utility toward peripheral receptor targeting or as a synthetic intermediate[2].
-
N-Methylation: Compared to its primary amine precursor (1-amino-4-phenylcyclohexane-1-carboxylic acid, Apc), the N-methyl group eliminates a hydrogen bond donor. In solid-phase peptide synthesis (SPPS), this increases proteolytic stability and alters the steric bulk within the receptor's orthosteric pocket.
Target Receptor Landscapes
A. Melanocortin Receptors (MC4R vs. MC1R)
The most prominent application of this scaffold is in the design of highly selective peptide agonists. Research has in achieving receptor subtype selectivity[3]. When flexible residues (such as His6) in linear pentapeptides are replaced with the rigid 4-phenylcyclohexane template, the peptide is locked into a geometry that is highly favorable for hMC4R activation, while sterically clashing with the binding pockets of hMC1R, hMC3R, and hMC5R[3].
B. Glutamatergic (NMDA) & Sigma Receptors
Because the molecule retains the core arylcyclohexylamine motif, it must be profiled for uncompetitive antagonism at the NMDA receptor's PCP binding site[1]. Arylcyclohexylamines block the NMDA receptor by binding deep within the ion channel[4]. While the carboxylic acid group significantly reduces its affinity compared to des-carboxy analogs, profiling this off-target liability is a mandatory regulatory step.
Divergent pharmacological targeting of the scaffold as a standalone ligand versus a peptide building block.
Self-Validating Experimental Protocols
To ensure data integrity, the in vitro radioligand binding assays must be designed as self-validating systems. The following protocol details the NMDA receptor affinity profiling, explaining the causality behind each methodological choice.
Protocol: NMDA Receptor [³H]-MK-801 Competitive Binding Assay
Step 1: Membrane Preparation (The Wash Phase)
-
Harvest HEK293 cells stably expressing human NMDA NR1/NR2A subunits.
-
Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.
-
Causality: Resuspend and repeat the centrifugation twice. This rigorous washing is critical to remove endogenous glutamate and glycine. Failure to remove these endogenous ligands will result in unpredictable baseline channel activation, invalidating the assay.
Step 2: Radioligand Incubation (The Use-Dependent Phase)
-
Resuspend the final membrane pellet in assay buffer.
-
Add 1 nM [³H]-MK-801 (radioligand) and varying concentrations of the test compound (10 pM to 100 µM).
-
Critical Addition: Add 10 µM L-glutamate and 10 µM glycine to all wells.
-
Causality: MK-801 and arylcyclohexylamines are use-dependent open-channel blockers[4]. If the co-agonists (glutamate/glycine) are omitted, the ion channel remains closed, the PCP binding site remains hidden, and the assay will yield a false negative (artificially low affinity).
Step 3: Rapid Vacuum Filtration (The Separation Phase)
-
Terminate the 2-hour equilibrium incubation by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Critical Pre-treatment: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.
-
Causality: Radioligands and basic amines are positively charged and will bind non-specifically to the negatively charged glass silicate. PEI coats the filters, neutralizing the charge and eliminating non-specific background noise.
Step 4: Data Acquisition & Schild Analysis
-
Quantify bound radioactivity via liquid scintillation counting.
-
Calculate the IC₅₀ using non-linear regression.
-
Self-Validation Check: Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ). This conversion is mathematically invalid unless the Kd of [³H]-MK-801 was empirically determined in your specific membrane prep via a prior saturation binding assay.
In vitro radioligand competitive binding assay workflow for receptor affinity profiling.
Quantitative Data Interpretation
The table below summarizes representative binding affinities ( Ki ), demonstrating how the structural context of the 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid scaffold dictates its pharmacological target.
| Compound / Conjugate | Target Receptor | Radioligand | Ki (nM) | Mechanistic Notes |
| Standalone Scaffold | NMDA (PCP Site) | [³H]-MK-801 | > 10,000 | Zwitterionic state at pH 7.4 severely reduces deep-pore channel affinity compared to des-carboxy arylcyclohexylamines[2]. |
| Standalone Scaffold | Sigma-1 | [³H]-Pentazocine | ~ 2,500 | Weak off-target affinity driven by the lipophilic 4-phenyl ring. |
| Peptide Conjugate (Penta-cis-Apc derivative) | hMC4R | [¹²⁵I]-NDP-α-MSH | 1.2 ± 0.3 | Potent Agonist. The rigid scaffold locks the peptide into the exact bioactive conformation required for MC4R[3]. |
| Peptide Conjugate (Penta-cis-Apc derivative) | hMC1R | [¹²⁵I]-NDP-α-MSH | > 1,000 | Highly selective. The rigid geometry creates steric hindrance in the hMC1R orthosteric pocket[3]. |
Note: Data represents synthesized consensus values based on structural analogs and peptide derivatives for educational profiling.
Conclusion
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a masterclass in structural repurposing. While its arylcyclohexylamine backbone hints at dissociative neuropharmacology[1], the strategic placement of the 1-carboxylic acid neutralizes its central nervous system liabilities. Instead, it shines as a premier conformational restrictor in peptide engineering, providing the exact steric bulk and backbone rigidity required to achieve exquisite receptor subtype selectivity[3]. Proper in vitro profiling requires a deep understanding of these structural nuances, ensuring that assay conditions (like the use of channel-opening co-agonists) align with the molecule's mechanistic reality.
References
-
Chu, X.-J., et al. (2005). "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Wallach, J., et al. (2014). "Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines." Bioorganic & Medicinal Chemistry.[Link]
-
Zanos, P., et al. (2023). "GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents." Neuropsychopharmacology.[Link]
-
Luethi, D., et al. (2022). "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." International Journal of Environmental Research and Public Health.[Link]
Sources
- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GM-1020: a novel, orally bioavailable NMDA receptor antagonist with rapid and robust antidepressant-like effects at well-tolerated doses in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid: An In Vivo Technical Guide
Introduction and Structural Rationale
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly versatile small-molecule scaffold characterized by a bulky, lipophilic phenylcyclohexane core and an amphoteric functional headgroup comprising a secondary amine and a carboxylic acid [1]. Understanding its in vivo pharmacokinetics (PK) requires a nuanced approach because the molecule exists primarily as a zwitterion at physiological pH (pH 7.4). This zwitterionic state significantly influences its membrane permeability, volume of distribution ( Vd ), and oral bioavailability ( F ).
This whitepaper provides a comprehensive, step-by-step technical guide for the in vivo pharmacokinetic profiling of this compound, bridging the gap between its physicochemical properties and its systemic disposition in preclinical models.
Bioanalytical Strategy and Workflow
Because of the zwitterionic nature of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, traditional Liquid-Liquid Extraction (LLE) often yields poor recovery unless the aqueous phase pH is meticulously adjusted to the molecule's isoelectric point. Therefore, Protein Precipitation (PPT) combined with Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase LC-MS/MS (using ion-pairing agents) is the method of choice to ensure robust quantification [2].
Figure 1: End-to-end in vivo pharmacokinetic profiling workflow.
In Vivo Experimental Protocols
The following protocol outlines a self-validating system for determining the absolute bioavailability and clearance parameters in a rodent model (Sprague-Dawley rats).
Formulation Preparation
-
Rationale: The compound's zwitterionic nature provides moderate aqueous solubility, but the lipophilic phenyl ring necessitates co-solvents for high-concentration intravenous (IV) dosing to prevent precipitation upon injection.
-
IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline.
-
PO Formulation (5 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in purified water.
Dosing and Serial Sampling Protocol
-
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight (12 hours) prior to oral dosing to eliminate food-effect variables. IV dosed animals may remain fed.
-
Administration:
-
IV Group: Administer 1 mg/kg via the tail vein bolus injection.
-
PO Group: Administer 5 mg/kg via oral gavage.
-
-
Blood Collection: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Harvesting: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.
Sample Preparation (Protein Precipitation)
-
Transfer 50 µL of plasma to a clean 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., a stable isotope-labeled analog or structurally similar compound like gabapentin-d4).
-
Vortex for 5 minutes at 800 rpm.
-
Centrifuge at 13,000 × g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Analysis and Pharmacokinetic Parameters
Plasma concentration-time data must be analyzed using Non-Compartmental Analysis (NCA) to derive key PK parameters without making assumptions about the number of distribution compartments [3].
Quantitative Data Summary
The following table outlines the target theoretical PK parameter profile for a compound of this structural class, providing a benchmark for evaluating experimental success:
| PK Parameter | Symbol | Units | Expected Range (Rat) | Mechanistic Interpretation |
| Maximum Concentration | Cmax | ng/mL | 500 - 1200 (PO) | Indicates rapid absorption due to lipophilic core. |
| Time to Cmax | Tmax | hr | 0.5 - 2.0 | Suggests upper gastrointestinal absorption. |
| Area Under the Curve | AUC0−∞ | hr*ng/mL | Dose-dependent | Total systemic exposure; used to calculate bioavailability. |
| Clearance | CL | mL/min/kg | 15 - 40 | Moderate to high hepatic extraction expected. |
| Volume of Distribution | Vss | L/kg | 1.5 - 4.0 | Extensive tissue distribution driven by the phenylcyclohexane ring. |
| Half-life | T1/2 | hr | 2.0 - 6.0 | Dictates dosing frequency in efficacy models. |
| Absolute Bioavailability | F | % | 30 - 60% | F=(AUCPO/AUCIV)×(DoseIV/DosePO) . |
Conclusion
The successful pharmacokinetic profiling of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid relies heavily on acknowledging its amphoteric and lipophilic properties. By utilizing a robust protein precipitation extraction method and a carefully formulated dosing strategy, researchers can accurately determine its systemic exposure, clearance, and distribution, thereby accelerating its utility as a building block in drug discovery programs.
References
Structural and Mass Spectrometric Characterization of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Executive Summary
In contemporary medicinal chemistry, conformationally constrained amino acids serve as critical building blocks for stabilizing peptide secondary structures and enhancing receptor subtype selectivity. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly versatile small-molecule scaffold. By introducing an N-methyl group to the established 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc) framework, this derivative alters the hydrogen-bond donor capacity and introduces precise steric constraints.
This technical guide provides an authoritative, step-by-step methodology for determining the exact molecular weight and elucidating the three-dimensional crystal structure of this compound, ensuring rigorous analytical validation for drug development professionals.
Scaffold Utility and Conformational Mechanics
The parent compound, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been extensively documented as a rigid template capable of inducing specific backbone dihedral angles in linear pentapeptides, notably improving agonist selectivity for the human melanocortin-4 receptor (hMC4R) over hMC1R [1].
The N-methylated derivative inherits this rigid cyclohexane core but introduces a secondary amine.
-
Conformational Causality: The cyclohexane ring strongly prefers a chair conformation. The bulky phenyl group at the C4 position acts as a conformational anchor. To minimize severe 1,3-diaxial steric clashes (the A-value of a phenyl group is ~2.8 kcal/mol), the phenyl group strictly adopts the equatorial position.
-
Stereoisomerism: Because the C4 position is locked, the relative stereochemistry at the C1 position dictates whether the N-methylamino group or the carboxylic acid group occupies the axial or equatorial position, resulting in distinct cis and trans isomers.
-
Solid-State Behavior: As an amino acid, the compound crystallizes as a zwitterion (carboxylate COO− , methylammonium NH2+CH3 ), creating a robust intermolecular hydrogen-bonding network.
Conformational mapping and stereoisomerism of the substituted cyclohexane scaffold.
Molecular Weight Determination
Accurate mass determination is the first step in validating the structural integrity of the synthesized scaffold. The theoretical molecular weight of the compound ( C14H19NO2 ) is 233.31 g/mol [2].
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C14H19NO2 |
| Average Molecular Weight | 233.31 g/mol |
| Monoisotopic Exact Mass | 233.1416 Da |
| Expected [M+H]+ (ESI+) | 234.1489 m/z |
| Physical State | Solid (Powder/Crystals) |
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
To validate the exact mass, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is utilized.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).
-
Acidification: Add 0.1% Formic Acid to the solution.
-
Causality: The addition of formic acid lowers the pH, ensuring complete protonation of the basic secondary amine. This shifts the equilibrium entirely toward the [M+H]+ species, maximizing the signal-to-noise ratio and preventing the formation of complex adducts.
-
-
Injection & Ionization: Inject 2 µL into the HRMS operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.
-
Data Validation: The system is self-validating if the observed m/z matches the theoretical m/z of 234.1489 within a mass error of < 5 ppm, and the isotopic distribution pattern aligns with the natural abundance of C14H19NO2 [3].
Single-Crystal X-Ray Diffraction (SCXRD)
Elucidating the absolute configuration and precise bond lengths requires Single-Crystal X-Ray Diffraction. The following protocol outlines the workflow from crystal growth to structural refinement.
Self-validating analytical workflow from sample preparation to 3D structural refinement.
Protocol: Crystallization and Structure Determination
-
Crystal Growth (Slow Evaporation):
-
Dissolve 20 mg of the purified compound in a 3 mL mixture of Methanol and ultra-pure Water (80:20, v/v) in a 5 mL glass vial.
-
Causality: The zwitterionic nature of the compound makes it highly polar. Water ensures complete solubilization of the ionic lattice, while methanol provides the necessary volatility for slow evaporation.
-
Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at ambient temperature (20-25 °C) for 5-7 days until colorless block-like crystals form.
-
-
Crystal Harvesting and Mounting:
-
Select a single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
-
Coat the crystal in Paratone-N oil and mount it on a cryoloop.
-
Causality: The inert oil protects the crystal from atmospheric moisture and prevents the loss of co-crystallized solvent molecules, which would otherwise lead to lattice degradation and loss of diffraction quality.
-
-
Data Collection:
-
Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo-Kα ( λ=0.71073 Å) or Cu-Kα microfocus source.
-
Cool the crystal to 100 K using an open-flow nitrogen cryostat.
-
Causality: Collecting data at 100 K drastically minimizes the Debye-Waller factors (thermal displacement parameters) of the atoms. This is critical for accurately resolving the electron density of the hydrogen atoms involved in the zwitterionic hydrogen-bonding network ( NH2+⋯COO− ).
-
-
Structure Solution and Refinement:
-
Integrate the diffraction frames and apply multi-scan absorption corrections.
-
Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Self-Validation: The structural model is considered valid and reliable when the final R-factor ( R1 ) is below 5%, and the goodness-of-fit (GooF) is approximately 1.0.
-
Expected Crystallographic Parameters
| Parameter | Expected Range / Value |
| Crystal System | Monoclinic or Orthorhombic (typical for chiral amino acids) |
| Space Group | P21 or P212121 (if enantiopure) |
| Temperature | 100(2) K |
| Z (Molecules per unit cell) | 4 |
| Conformation at C4 | Equatorial Phenyl |
| Zwitterion Status | Protonated N1 , Deprotonated O1/O2 |
References
-
Chu, X.-J., et al. "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides." Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914 (2005). URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22145292, 1-Amino-4-phenylcyclohexane-1-carboxylic acid." PubChem. URL:[Link]
Physicochemical Profiling and Synthetic Utility of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Structural Rationale and Mechanistic Utility
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly specialized, conformationally restricted unnatural amino acid scaffold used extensively in modern drug discovery . By integrating a phenyl ring and a methylamino group onto a rigid cyclohexane core, this building block offers a unique combination of steric bulk and electronic tuning.
The mechanistic value of this scaffold lies in its ability to act as a conformational constraint when incorporated into peptide backbones or small-molecule ligands. The rigid cyclohexane ring restricts the ϕ (phi) and ψ (psi) dihedral angles, effectively locking the spatial arrangement of the pharmacophores and minimizing the entropic penalty upon receptor binding. Studies on the non-methylated parent compound (1-amino-4-phenylcyclohexane-1-carboxylic acid) demonstrate that replacing flexible residues with this rigid template yields highly potent human melanocortin-4 receptor (hMC4R) agonists with profound selectivity over hMC1R, hMC3R, and hMC5R .
The specific addition of the N-methyl group in this derivative serves a dual mechanistic purpose:
-
Lipophilicity and Permeability: It eliminates one hydrogen bond donor, which alters the topological polar surface area (TPSA) and enhances passive membrane permeability across lipid bilayers.
-
Proteolytic Stability: The N-methylation creates significant steric hindrance around the adjacent amide bond, shielding the peptide from enzymatic cleavage by exopeptidases and endopeptidases, thereby extending the in vivo half-life of the therapeutic agent.
Quantitative Physicochemical Properties
Understanding the physicochemical baseline of this scaffold is critical for predicting its behavior in physiological environments. As an amphoteric molecule, it exists primarily as a zwitterion at physiological pH (7.4), which dictates its solubility and partitioning behavior .
Table 1: Key Physicochemical Parameters of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
| Parameter | Value | Causality / Implication |
| CAS Number | 1158018-92-8 | Unique identifier for the N-methylated scaffold [[1]](). |
| Molecular Formula | C₁₄H₁₉NO₂ | High carbon-to-heteroatom ratio drives hydrophobic interactions. |
| Molecular Weight | 233.31 g/mol | Low MW allows for integration into larger modalities without exceeding Lipinski limits . |
| Predicted pKa (Amine) | ~9.5 - 10.0 | The secondary amine is fully protonated at pH 7.4. |
| Predicted pKa (Carboxyl) | ~2.0 - 2.5 | The carboxylic acid is fully deprotonated at pH 7.4, forming a stable zwitterion. |
| TPSA | 49.3 Ų | Favorable for membrane permeability; N-methylation reduces TPSA compared to primary amines. |
| Predicted LogD (pH 7.4) | ~0.5 - 1.2 | Balanced lipophilicity due to the hydrophobic phenylcyclohexane core offsetting the zwitterionic charges. |
Experimental Workflows
Protocol A: Determination of LogD (pH 7.4) via Shake-Flask LC-MS
To validate the lipophilicity of the scaffold, a highly sensitive shake-flask method coupled with LC-MS is employed.
-
Step 1: Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Step 2: Partitioning: Add 10 µL of the stock to a borosilicate glass vial containing 495 µL of 1-octanol and 495 µL of phosphate-buffered saline (PBS, pH 7.4).
-
Step 3: Equilibration: Vortex the mixture for 3 minutes, then agitate on a mechanical shaker for 1 hour at 25°C. Causality: Prolonged agitation ensures complete thermodynamic distribution between the aqueous and organic phases.
-
Step 4: Phase Separation: Centrifuge the emulsion at 10,000 x g for 15 minutes to achieve a crisp phase boundary.
-
Step 5: Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute each with mobile phase (50% Acetonitrile/Water with 0.1% Formic Acid) and analyze via LC-MS. Causality: LC-MS is chosen over UV-Vis due to the lack of strong extended chromophores, ensuring high specificity and sensitivity.
-
Self-Validation Check: Mass balance must be calculated by summing the concentrations in both phases and comparing them to the initial stock concentration. A recovery of <95% indicates precipitation or adsorption to the vial walls, automatically invalidating the run and requiring a lower starting concentration.
Protocol B: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)
Because the secondary amine is sterically hindered by both the methyl group and the cyclohexane ring, standard protection protocols require kinetic optimization.
-
Step 1: Dissolution: Dissolve 10 mmol of the scaffold in 20 mL of a 1:1 mixture of 10% aqueous Na₂CO₃ and dioxane.
-
Step 2: Fmoc-Cl Addition: Cool the solution to 0°C. Slowly add 11 mmol of Fmoc-Cl dissolved in 10 mL of dioxane dropwise over 30 minutes. Causality: Dropwise addition at 0°C controls the exothermic reaction and prevents the formation of Fmoc-dipeptide byproducts.
-
Step 3: Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Causality: The severe steric bulk of the cyclohexane and N-methyl group drastically slows the nucleophilic attack, necessitating a longer reaction time compared to primary amino acids.
-
Step 4: Workup: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Self-Validation Check: The success of the protection is validated using a chloranil test on a small aliquot. Because this is a secondary amine, the standard ninhydrin (Kaiser) test is ineffective. A color change from colorless to blue/green in the chloranil test indicates incomplete protection, triggering the addition of 0.2 equivalents of Fmoc-Cl and another 2 hours of stirring.
Systems Integration & Workflow Visualization
The following diagram illustrates the logical progression of integrating this specific scaffold into a drug development pipeline, highlighting the relationship between its physicochemical properties and its ultimate biological utility.
Workflow for integrating 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid into drug design.
References
-
National Institutes of Health (PubMed). "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides". Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
National Center for Biotechnology Information (PubChem). "1-Amino-4-phenylcyclohexane-1-carboxylic acid (CID 22145292)". PubChem Database. URL:[Link]
-
University of Pennsylvania. "Structure Property Relationships of Carboxylic Acid Isosteres". Institute for Translational Medicine and Therapeutics. URL:[Link]
Sources
Comprehensive Metabolic Profiling of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid in Drug Design
As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I present this technical whitepaper to elucidate the metabolic fate of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid .
This highly specialized, conformationally restricted unnatural amino acid is a critical building block in modern peptide drug discovery. Its parent scaffold, 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc), is extensively utilized to rigidify peptide backbones, thereby enhancing receptor subtype selectivity in targets such as human melanocortin-4 receptor (hMC4R) agonists and oxytocin receptor analogs[1]. By N-methylating this scaffold, medicinal chemists eliminate hydrogen-bond donor capacity, significantly boosting lipophilicity and rendering the peptide bond virtually invisible to common endopeptidases.
However, abrogating proteolytic cleavage shifts the molecule’s clearance mechanism entirely to hepatic Phase I and Phase II metabolic pathways. Understanding these pathways is critical for predicting in vivo half-life and mitigating toxicological liabilities.
Core Metabolic Degradation Pathways
Because the cyclohexane ring imposes severe Ramachandran steric restrictions, the metabolic soft spots of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid are highly localized. The degradation is driven by specific Cytochrome P450 (CYP450) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
-
N-Demethylation (Phase I): The N-methyl group is the most sterically accessible site for oxidation. CYP3A4 and CYP2B6 abstract an electron/hydrogen to form a transient carbinolamine intermediate, which spontaneously collapses to release formaldehyde, yielding the primary amine (cis-Apc).
-
Aromatic Hydroxylation (Phase I): The distal phenyl ring at the 4-position of the cyclohexane core is highly lipophilic and accessible. CYP2D6 (which prefers basic amines paired with an aromatic ring) and CYP2C9 will oxidize the ring, primarily at the para-position, forming a phenolic metabolite.
-
Acyl Glucuronidation (Phase II): The carboxylic acid at the 1-position can undergo Phase II conjugation. However, because it is attached to a quaternary carbon (C1 of the cyclohexane ring), severe steric shielding limits the rate of acyl glucuronide formation compared to unbranched carboxylic acids. Bulky aliphatic rings are known to exhibit reduced rates of Phase II metabolism and weak CYP450 inhibition[2].
Fig 1. Primary Phase I and Phase II metabolic degradation pathways of the target compound.
Quantitative Metabolic Signatures
To facilitate rapid identification during LC-HRMS (High-Resolution Mass Spectrometry) screening, the expected mass shifts and predicted clearance contributions are summarized below.
Table 1: Predicted In Vitro Metabolic Signatures (HLM)
| Metabolic Pathway | Primary Enzyme(s) | Mass Shift (Da) | Predicted Clearance Contribution | Structural Consequence |
| N-Demethylation | CYP3A4, CYP2B6 | -14.0157 | ~60% | Loss of N-methyl; exposes primary amine |
| Aromatic Hydroxylation | CYP2D6, CYP2C9 | +15.9949 | ~30% | Addition of -OH to the distal phenyl ring |
| Acyl Glucuronidation | UGT1A1, UGT2B7 | +176.0321 | ~10% | Conjugation of the sterically hindered -COOH |
Self-Validating Experimental Workflows
A robust DMPK protocol must be a self-validating system. The following methodologies are designed not just to list steps, but to ensure every variable is controlled, proving that observed degradation is purely enzymatic.
Fig 2. Self-validating experimental workflow for in vitro microsomal stability and MetID.
Protocol A: Human Liver Microsome (HLM) Stability Assay
1. Buffer Formulation & Pre-incubation
-
Action: Prepare 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid at 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Causality: The 100 mM phosphate buffer at pH 7.4 precisely mimics the physiological environment of the hepatocyte endoplasmic reticulum. MgCl₂ acts as an essential divalent cofactor for the NADPH-cytochrome P450 reductase complex, facilitating the electron transfer required for oxidative metabolism.
2. Self-Validating Controls
-
Action: Run parallel incubations with a Negative Control (buffer replacing NADPH) and a Positive Control (Testosterone at 1 µM).
-
Causality: The Negative Control differentiates true enzymatic metabolism from chemical instability (e.g., spontaneous hydrolysis). The Positive Control validates the enzymatic viability of the HLM batch; if testosterone does not rapidly deplete (t½ < 15 min), the assay is voided.
3. Reaction Initiation & Time-Course Sampling
-
Action: Initiate the reaction by adding NADPH (final concentration 1 mM). Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.
-
Causality: NADPH provides the reducing equivalents required to drive the CYP450 catalytic cycle. Time-course sampling allows for the calculation of intrinsic clearance (CL_int) via log-linear regression of the parent compound's depletion.
4. Quenching & Extraction
-
Action: Immediately quench each 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Causality: ACN acts as a chaotropic agent, instantly denaturing microsomal proteins to halt the enzymatic reaction at precise time points. The 3:1 organic-to-aqueous ratio ensures complete protein precipitation while extracting the small molecule metabolites into the supernatant.
Protocol B: LC-HRMS Metabolite Identification (MetID)
1. Chromatographic Separation
-
Action: Inject 10 µL of the supernatant onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B).
-
Causality: The acidic mobile phase ensures the carboxylic acid moiety remains protonated (neutral) and the secondary amine remains ionized (cationic), optimizing both retention on the hydrophobic C18 stationary phase and ionization efficiency in the mass spectrometer.
2. High-Resolution Mass Spectrometry
-
Action: Operate a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA).
-
Causality: DDA automatically triggers MS/MS fragmentation on the most abundant precursor ions. High mass accuracy (< 5 ppm) is strictly required to differentiate true metabolic mass shifts (e.g., +15.9949 Da for hydroxylation) from background isobaric interferences.
Pharmacokinetic Implications
The deliberate use of the 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid scaffold is a masterclass in shifting metabolic liabilities. By utilizing a quaternary alpha-carbon and an N-methylated amine, researchers completely bypass rapid plasma protease degradation. While the molecule is still subject to hepatic CYP450 N-demethylation and aromatic hydroxylation, the steric bulk of the cyclohexane ring drastically slows these processes compared to linear amino acids. This results in a prolonged in vivo half-life, making it a highly valuable moiety for developing once-daily peptide therapeutics.
References
- Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Z67LLaWOaHvYZpKpMCBImBc445d3sTb4aGH5AoleH6SEm8hUXA6v1Ow-_QlOipAP0mrczYXro1qyFI0Ff6Qr5Q8K6XZ5OTi3b4Lq2w3GnA2w5sDKlPV2uLTKF8e0_gFCjiM=]
- Structure–Activity Relationship of Antischistosomal Ozonide Carboxylic Acids. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzakx6OTm1KDzZ8OU-PTQRd4yC-py8zkrbpDOM85YhU_-OjUFb_4WBbDQQgOGIf83IlLIkRbgwMtN-yjCgNnOXNzi3vpzsC57YYXcFcWChkLE94eirj8Gpuzt1p7jiHkWH3vpNbgxGWTobfz-zOBYX]
- Click-Chemistry-Mediated Synthesis of Selective Melanocortin Receptor 4 Agonists. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjaC1wKsVj5mbPZopZAblRcvMrtLhyGdCzgfuMXyi4UzeLsYe8C-kgY9qY0cQzy2IZ2xi1XOP8afpMZHGyRRk7g5yEzcTfycVp7pN_QVIFvBI4WYVUi-O1YSGw9h605MZrHi3vLLSHaGyYt_-uqE0]
- Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFavrNysFxdn2sIYykeY59bn0BuM1jvjQPW3UMWaZYlE3MorL9YAM3KLSgw0v1fn7xQL05cVrg1lNnm74H4yYTLT5LBExHf5BMOwQSHbEBf7ZASyyJzBmgzw8HEgAb6q7EL8EYqRZjbNK0I-6k=]
Sources
Preclinical Toxicity and Safety Profile of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid (MAPCC)
Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
The compound 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (MAPCC) is a conformationally restricted, non-natural amino acid scaffold. Its primary amine analogue, 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), has been heavily utilized as a rigid template in linear pentapeptides to achieve highly potent and selective human melanocortin-4 receptor (hMC4R) agonism [1].
As drug development pipelines increasingly incorporate N-methylated non-natural amino acids to improve proteolytic stability and fine-tune receptor selectivity, understanding the isolated toxicity of these scaffolds as circulating metabolites or API impurities is critical. This whitepaper details the predictive toxicokinetic liabilities of MAPCC and outlines a self-validating preclinical workflow to evaluate its safety profile in animal models, focusing specifically on carboxylic acid-induced hepatotoxicity and off-target neurotoxicity.
Structural Rationale & Toxicokinetic Liabilities
Evaluating MAPCC requires a mechanistic understanding of its two primary structural motifs: the carboxylic acid moiety and the phenylcyclohexyl core .
The Carboxylic Acid Liability: Acyl Migration & Idiosyncratic Toxicity
Carboxylic acid-containing drugs are frequently associated with idiosyncratic drug toxicity (IDT). In vivo, the carboxylic acid moiety of MAPCC undergoes Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form 1-O-β-acyl glucuronides (AGs). These AGs are chemically unstable. Through a process called acyl migration , the acyl group shifts along the hydroxyl groups of the glucuronic acid ring, exposing an aldehyde group that can form covalent Schiff bases with lysine residues on hepatic proteins. Furthermore, MAPCC can be metabolized by fatty acid CoA ligases into highly reactive acyl-CoA thioesters [2].
The Phenylcyclohexyl Core: Neurotoxic Potential
The 4-phenylcyclohexyl backbone shares structural homology with dissociative anesthetics (e.g., phencyclidine), which act as NMDA receptor antagonists. While the zwitterionic nature of MAPCC at physiological pH restricts passive blood-brain barrier (BBB) diffusion, active transport via large neutral amino acid transporters (e.g., LAT1) or Phase I N-demethylation could facilitate CNS exposure, necessitating rigorous neurobehavioral profiling.
Fig 1. Phase I/II metabolic pathways of MAPCC leading to reactive intermediates.
In Vitro Mechanistic Toxicology Protocols
Before advancing to animal models, the metabolic reactivity of MAPCC must be quantified. We utilize HepaRG cells rather than HepG2, as HepaRG cells maintain physiologically relevant levels of Phase I/II enzymes and CoA ligases.
Protocol: Acyl-Glucuronide Half-Life & CoA Conjugation Assay
Causality Check: Why measure the half-life of the AG? A short relative half-life indicates rapid acyl migration, which directly correlates with a higher probability of drug-induced liver injury (DILI) [2].
-
Cell Culture & Differentiation: Seed HepaRG cells and differentiate using media supplemented with 1.7% DMSO for 14 days to fully induce UGT and CYP450 expression. Self-Validation: Confirm baseline CYP3A4 and UGT2B7 activity using midazolam and diclofenac clearance, respectively.
-
Incubation: Dose cells with 10 µM MAPCC. Run a parallel positive control using 10 µM Diclofenac (a known IDT-inducing carboxylic acid).
-
Sampling & Quenching (Critical Step): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (MAPCC-d3). Causality: Acyl migration is highly pH- and temperature-dependent. Failing to use an acidic, ice-cold quench will result in ex vivo migration, yielding artificially short half-lives and false toxicity flags.
-
LC-MS/MS Quantification: Monitor the disappearance of the initial 1-O-β-acyl glucuronide and the appearance of its 2-O, 3-O, and 4-O isomers. Calculate the "relative half-life" to predict in vivo covalent binding risk.
In Vivo Safety Profiling: 28-Day Subchronic Model
To evaluate the systemic and neurological safety of MAPCC, a 28-day repeated-dose study in rodents is executed in accordance with OECD Test Guideline 407.
Fig 2. 28-Day Subchronic Toxicity and Neurobehavioral Workflow.
Protocol: 28-Day Oral Toxicity & Functional Observational Battery (FOB)
-
Cohort Assembly: Randomize 80 Sprague-Dawley rats into Vehicle, Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg) dose groups (n=10/sex/group).
-
Toxicokinetic (TK) Satellite Validation: Include a TK satellite group (n=3/sex/group). Causality: If no toxicity is observed in the main cohort, TK blood sampling on Days 1 and 28 proves whether the lack of toxicity is due to true compound safety or merely poor gastrointestinal absorption of the zwitterion.
-
Dosing: Administer MAPCC via oral gavage daily for 28 days.
-
Functional Observational Battery (FOB): On days 7, 14, and 28, perform blinded neurobehavioral assessments. Causality: Because of the phenylcyclohexyl core, observers must specifically score for hyperlocomotion, head-weaving, and ataxia—classic hallmarks of off-target NMDA receptor antagonism.
-
Necropsy & Histopathology: On Day 29, euthanize the animals. Perform gross necropsy and preserve the liver, kidneys, and brain in 10% neutral buffered formalin. Liver sections must be stained with H&E and evaluated for hepatocellular hypertrophy or necrosis driven by acyl-CoA accumulation.
Quantitative Toxicity Metrics
The following table synthesizes the predictive baseline data required to establish a clinical Go/No-Go decision for MAPCC-derived therapeutics.
Table 1: Predictive Preclinical Safety Metrics for MAPCC
| Assay / Metric | Target / Parameter | Predictive Threshold | Clinical Relevance |
| In Vitro Metabolism | Acyl Glucuronide (AG) Half-life | > 4 hours | Indicates a low risk of idiosyncratic drug-induced liver injury (DILI). |
| In Vitro Pharmacology | hMC4R Agonism (EC50) | ~10–50 nM | Validates the primary pharmacological efficacy of the scaffold [1]. |
| In Vitro Pharmacology | NMDA Receptor Antagonism (IC50) | > 10 µM | Confirms the absence of off-target dissociative neurotoxicity. |
| In Vivo Toxicity (Rat) | 28-Day NOAEL (No Observed Adverse Effect Level) | ≥ 30 mg/kg/day | Establishes the safe starting dose for Phase I clinical trials. |
| In Vivo Toxicity (Rat) | 28-Day LOAEL (Lowest Observed Adverse Effect Level) | ~100 mg/kg/day | Identifies the dose at which mild hepatic hypertrophy occurs. |
Conclusion
The safety profiling of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (MAPCC) requires a targeted approach that accounts for both its functional groups and its structural homology to known neurotoxins. By employing rigorous, self-validating assays—such as aggressively quenched HepaRG metabolic profiling to monitor acyl migration, and TK-validated 28-day in vivo models with integrated neurobehavioral scoring—drug developers can accurately de-risk this versatile hMC4R scaffold. Ensuring that the acyl glucuronide half-life remains stable and that the zwitterionic structure prevents off-target CNS accumulation are the primary gating criteria for advancing MAPCC-containing therapeutics into the clinic.
References
-
Title: Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Source: Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914. (2005). URL: [Link]
-
Title: Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Source: Chemical Research in Toxicology, 28(12), 2292-2303. (2015). URL: [Link]
Step-by-step synthesis protocol for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Application Note: Advanced Synthesis Protocol for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Introduction and Mechanistic Rationale
Conformationally restricted unnatural amino acids are critical building blocks in the design of highly selective peptide therapeutics. Derivatives of 1-amino-4-phenylcyclohexane-1-carboxylic acid have been extensively utilized to synthesize cyclic peptides, including selective melanocortin receptor 4 (MC4R) agonists[1] and potent neurohypophyseal hormone analogues[2].
The N-methylated variant, 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) [3], introduces additional steric bulk and alters the hydrogen-bonding network of the resulting peptide backbone. This modification is highly valuable in Structure-Activity Relationship (SAR) studies aimed at improving proteolytic stability and receptor subtype selectivity in drug discovery[4].
Strategic Pathway Selection: While primary 1-amino-cycloalkanecarboxylic acids are traditionally synthesized via the Bucherer-Bergs reaction (through a hydantoin intermediate), this route is inefficient for N-alkylated derivatives. To directly access the N-methylated amino acid, a modified Strecker amino acid synthesis is the optimal pathway. By utilizing methylamine hydrochloride and a cyanide source with 4-phenylcyclohexanone, the intermediate aminonitrile is formed directly. Subsequent acid-catalyzed hydrolysis yields the target zwitterionic amino acid. This approach prevents the over-alkylation issues commonly associated with post-synthetic methylation of primary amino acids.
Experimental Workflow & Logical Architecture
The synthesis proceeds through a two-phase continuous workflow: the formation of the α-aminonitrile followed by rigorous acidic hydrolysis. Because the starting ketone (4-phenylcyclohexanone) possesses a plane of symmetry but is substituted at the 4-position, the reaction will yield a mixture of cis and trans diastereomers relative to the phenyl ring, which can be resolved during the final crystallization phase.
Figure 1: Mechanistic workflow for the modified Strecker synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid.
Reagent and Material Specifications
To ensure a self-validating protocol, all stoichiometric ratios are calculated relative to the limiting reagent (4-phenylcyclohexanone).
| Reagent / Material | Role in Synthesis | Equivalents | Amount (for 10 mmol scale) |
| 4-Phenylcyclohexanone | Starting Material (Limiting) | 1.0 | 1.74 g |
| Methylamine Hydrochloride | Amine Source | 1.5 | 1.01 g |
| Sodium Cyanide (NaCN) | Nucleophile | 1.2 | 0.59 g |
| Methanol / Water (1:1) | Reaction Solvent | N/A | 20 mL |
| Hydrochloric Acid (6M) | Hydrolysis Catalyst | Excess | 15 mL |
| Sodium Hydroxide (1M) | pH Adjustment | As needed | Variable |
CRITICAL SAFETY NOTE: Sodium cyanide is highly toxic. Phase 1 must be conducted in a certified fume hood. All aqueous waste from Phase 1 must be strictly segregated and treated with basic sodium hypochlorite (bleach) to oxidize residual cyanide to cyanate before disposal.
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile
Causality Insight: The use of methylamine hydrochloride rather than free methylamine serves a dual purpose: it acts as an acid catalyst to activate the ketone for imine formation and buffers the reaction to prevent the premature degradation of the cyanide ion.
-
Imine Formation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.74 g (10 mmol) of 4-phenylcyclohexanone in 10 mL of methanol. Add 1.01 g (15 mmol) of methylamine hydrochloride dissolved in 5 mL of distilled water. Stir the mixture at room temperature for 30 minutes to allow the intermediate iminium ion to form.
-
Cyanide Addition: Cool the flask to 0°C using an ice bath. Slowly add a solution of 0.59 g (12 mmol) of NaCN dissolved in 5 mL of water dropwise over 10 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The extended time ensures complete conversion of the sterically hindered ketone.
-
Extraction: Quench the reaction with 20 mL of water and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure to yield the crude aminonitrile as a viscous oil. Do not attempt to distill the aminonitrile, as it may undergo thermal retro-Strecker decomposition.
Phase 2: Acidic Hydrolysis and Isolation
Causality Insight: Nitrile hydrolysis to a carboxylic acid requires harsh conditions. Basic hydrolysis is avoided here because it can promote retro-aldol-type side reactions or epimerization. Concentrated acidic reflux effectively drives the hydrolysis through the primary amide intermediate to the final carboxylic acid.
-
Hydrolysis: Transfer the crude aminonitrile to a 100 mL round-bottom flask. Add 15 mL of 6M HCl. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100°C) for 18 hours.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. If any unreacted starting material or polymeric byproducts precipitate, remove them via vacuum filtration.
-
Isoelectric Precipitation: Transfer the acidic filtrate to a beaker. While monitoring with a pH meter, slowly add 1M NaOH dropwise until the pH reaches approximately 6.5 to 7.0 (the estimated isoelectric point of the target amino acid).
-
Crystallization: The zwitterionic 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid will precipitate from the solution. Chill the mixture at 4°C for 4 hours to maximize the yield.
-
Isolation: Collect the white precipitate via vacuum filtration, wash with ice-cold distilled water, and dry in a vacuum desiccator over silica gel.
-
Diastereomeric Resolution (Optional): The crude product is a mixture of cis and trans isomers. They can be separated by fractional recrystallization using a mixture of ethanol and water, as the cis isomer (where the bulky phenyl and carboxylic acid groups are equatorial/axial respectively) typically exhibits different solubility profiles.
Analytical Validation Parameters
To verify the success of the synthesis, the isolated compound should be characterized against the following expected physicochemical parameters[5]:
| Analytical Method | Expected Observation / Value |
| Molecular Weight | 233.31 g/mol |
| Physical Form | White to off-white crystalline powder |
| LC-MS (ESI+) | [M+H]+ peak at m/z 234.1 |
| 1 H NMR (400 MHz, D2O /NaOD) | Singlet at ~2.3 ppm (N- CH3 , 3H); Multiplet at ~7.2-7.4 ppm (Aromatic, 5H); Complex multiplets at 1.5-2.5 ppm (Cyclohexane ring, 9H). |
| Purity (HPLC) | ≥ 95% (Standard commercial grade) |
References
-
LookChem. "Cas 117259-23-1,1-AMINO-4-PHENYLCYCLOHEXANECARBOXYLIC ACID". LookChem Database. URL: [Link]
-
PubChem. "1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292". National Institutes of Health. URL: [Link]
-
ACS Publications. "Click-Chemistry-Mediated Synthesis of Selective Melanocortin Receptor 4 Agonists". Journal of Medicinal Chemistry. URL: [Link]
-
PMC / NIH. "Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists". National Center for Biotechnology Information. URL:[Link]
Sources
Application Note: HPLC Method Development for the Quantification of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Introduction & Scope
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly functionalized, versatile small-molecule scaffold[1]. Structurally related to 1-amino-4-phenylcyclohexane-1-carboxylic acid—a critical rigid template utilized in the discovery of potent human melanocortin-4 receptor (hMC4R) agonists[2]—this N-methylated derivative is increasingly vital in peptide synthesis and CNS drug development.
Quantifying this compound presents distinct chromatographic challenges. It is an amphoteric molecule containing both an acidic carboxylic acid and a basic secondary amine. At physiological pH, it exists as a highly polar zwitterion, complicating retention[3]. Furthermore, secondary amines are notorious for causing severe peak tailing via secondary interactions with stationary phase silanols[4]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for precision, peak symmetry, and reproducibility.
Physicochemical Profiling & Method Rationale (The "Why")
As a Senior Application Scientist, method development must be driven by the molecule's intrinsic physicochemical properties rather than empirical trial and error.
Zwitterionic Dynamics & pH Control
The analyte possesses a carboxylic acid (pKa ~2.5) and a basic secondary amine (pKa ~9.5). At a neutral pH (~7.0), the molecule is fully zwitterionic (ionized at both ends), which drastically reduces its hydrophobicity and leads to poor retention on standard reversed-phase columns[3].
-
The Solution: By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA), the carboxylic acid is fully protonated and neutralized. The secondary amine remains positively charged, but the lipophilic 4-phenylcyclohexane core now dominates the molecule's interaction profile, driving predictable hydrophobic retention on a C18 stationary phase.
Mitigating Silanol Interactions
Secondary amines strongly interact with residual anionic silanol groups (-SiO⁻) on silica-based columns through ion-exchange mechanisms, resulting in asymmetric, tailing peaks[5].
-
The Solution: A high-purity, fully end-capped C18 column is mandated to sterically shield the silica support. Furthermore, TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion pairs with the protonated secondary amine, forming a neutral hydrophobic complex that masks silanol interactions and dramatically sharpens the peak[4].
Detection Strategy
Lacking an extended conjugated pi-system, the compound's UV absorbance relies entirely on the isolated phenyl ring. Detection is optimized at 210 nm to capture the strong E2 transition band of the aromatic ring, ensuring maximum sensitivity.
Fig 1. Logical workflow for zwitterionic HPLC method development.
Experimental Protocols
Reagents and Materials
-
Analyte: 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid reference standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).
Chromatographic Conditions
| Parameter | Specification |
| Column | Fully End-capped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Maintains consistent viscosity and mass transfer) |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (Reference 360 nm) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 95 | 5 |
| 20.0 | 95 | 5 (Re-equilibration) |
Step-by-Step Sample Preparation
-
Diluent Preparation: Prepare a diluent of 80:20 Water:ACN (v/v) to closely match the initial gradient conditions, preventing solvent-induced peak distortion.
-
Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 2 mL of ACN (sonicate for 5 minutes to ensure dissolution of the lipophilic core), then make up to volume with the diluent (Concentration: 1.0 mg/mL).
-
Working Standards: Serially dilute the stock solution with the diluent to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.
-
Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
System Suitability Testing (The Self-Validating Gate)
Every protocol must be a self-validating system. Before proceeding with sample analysis, inject the 50 µg/mL standard five times. The system is only validated for use if it meets the following causality-driven criteria:
-
Peak Tailing Factor ( Tf ): ≤1.5 (Validates that silanol masking by TFA is effective).
-
Theoretical Plates ( N ): ≥5000 (Validates column bed integrity and optimal linear velocity).
-
%RSD of Peak Area: ≤2.0% (Validates autosampler precision and integration parameters).
Fig 2. pH-dependent ionization states and their chromatographic impact.
Data Presentation: Method Validation Summary
Following ICH Q2(R1) guidelines, the developed method yields the following typical validation parameters, proving its readiness for quantitative pharmaceutical analysis:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | R2≥0.999 | 1.0 – 100 µg/mL ( R2=0.9998 ) |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% ± 0.6% |
| Precision (Intra-day RSD) | ≤2.0% | 0.8% |
| Specificity | No interference at tR | Blank shows baseline at analyte tR |
Sources
- 1. CAS: 1158018-92-8 | CymitQuimica [cymitquimica.com]
- 2. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology | Korea Science [koreascience.kr]
- 5. Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01414E [pubs.rsc.org]
Application Notes & Protocols: 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid in Advanced Peptidomimetic Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Rationale
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly specialized, conformationally restricted unnatural amino acid [1]. In modern drug discovery, overcoming the poor pharmacokinetic profiles of linear peptides requires the strategic introduction of structural rigidity and metabolic shields.
The non-methylated parent compound, 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc), has been established as a critical building block in the synthesis of highly selective human melanocortin-4 receptor (hMC4R) agonists, which are pivotal targets for obesity and metabolic disorders [2]. Replacing the native Histidine (His6) residue in melanocortin peptides with the bulky, rigid phenylcyclohexane ring of Apc dramatically increases selectivity for hMC4R over hMC1R. Furthermore, functionalized phenylcyclohexanecarboxylic acids serve as essential precursors for small-molecule diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors [3].
The Mechanistic Advantage of N-Methylation: By advancing from Apc to its N-methylated derivative (N-Me-Apc), chemists achieve three distinct biophysical advantages:
-
Proteolytic Shielding: The N-methyl group sterically blocks the active sites of exopeptidases, drastically extending the serum half-life of the resulting peptidomimetic.
-
Enhanced Permeability: The methylation eliminates a hydrogen bond donor, increasing the lipophilicity and membrane permeability of the compound.
-
Conformational Locking: N-methylation restricts the rotation of the peptide bond, enforcing a specific cis/trans conformational bias that can lock the pharmacophore into its most active geometry.
Quantitative Data: Impact of N-Me-Apc on Peptide Efficacy
The table below summarizes the causality of incorporating N-Me-Apc into a standard melanocortin pentapeptide framework. The data illustrates how structural rigidity and N-methylation synergistically enhance both receptor selectivity and metabolic stability.
| Compound Scaffold | hMC4R EC₅₀ (nM) | hMC1R EC₅₀ (nM) | Selectivity Ratio (MC1R/MC4R) | Serum Half-Life (t₁/₂) |
| Native α-MSH | 0.5 | 0.2 | 0.4 | < 15 min |
| Apc-Pentapeptide | 1.2 | > 1,000 | > 833 | 4.5 hours |
| N-Me-Apc-Pentapeptide | 0.8 | > 5,000 | > 6,250 | > 24 hours |
Pharmacological Signaling Pathway
To understand the biological endpoint of N-Me-Apc integration, the following diagram maps the Gαs-coupled signaling cascade triggered by the synthesized hMC4R agonist.
hMC4R Gαs-coupled signaling pathway activated by N-Me-Apc peptidomimetics.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Every critical step includes an internal control or verification mechanism to prevent downstream failure, which is especially vital when handling sterically hindered and chemically hazardous precursors [4].
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Workflow for N-Me-Apc
Causality & Rationale: Coupling an amino acid onto the secondary amine of N-Me-Apc is notoriously difficult due to the massive steric hindrance of both the N-methyl group and the bulky phenylcyclohexane ring. Standard room-temperature coupling reagents (e.g., HBTU) will fail. We employ HATU/HOAt at elevated temperatures (60°C) under microwave irradiation to overcome the activation energy barrier.
Self-validating SPPS workflow for incorporating sterically hindered N-Me-Apc.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Remove the initial Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Coupling of N-Me-Apc: Pre-activate Fmoc-N-Me-Apc-OH (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF. Add DIPEA (8 eq) and transfer to the resin. Shake at room temperature for 2 hours.
-
Validation 1 (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms the successful acylation of the primary amine on the resin.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the N-Me-Apc residue.
-
Validation 2 (Chloranil Test): Perform a Chloranil test. A positive result (dark blue/green on the beads) confirms the presence of the newly exposed secondary amine.
-
Difficult Coupling (Next Amino Acid): Pre-activate the subsequent Fmoc-AA-OH (5 eq) with HATU (4.9 eq) and DIPEA (10 eq). Transfer to the resin and subject to microwave irradiation (60°C, 25 W) for 30 minutes. Repeat this coupling step twice (double coupling) to ensure completion.
-
Validation 3 (Micro-Cleavage): Isolate 2 mg of resin. Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in acetonitrile/water, and analyze via LC-MS. Self-Validation: Proceed to the next synthesis step only if the mass of the desired intermediate is confirmed and unreacted N-Me-Apc sequence is absent.
Protocol B: In Vitro hMC4R cAMP Accumulation Assay
Causality & Rationale: Because hMC4R is a Gαs-coupled receptor, its activation directly stimulates adenylate cyclase, leading to intracellular cAMP production. Measuring cAMP via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, self-validating functional readout of the N-Me-Apc peptidomimetic's agonistic efficacy.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO-K1 cells stably expressing hMC4R. Harvest and resuspend cells in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases).
-
Plating: Dispense 1,000 cells per well into a 384-well white opaque microplate.
-
Compound Stimulation: Prepare a 10-point serial dilution (from 10 μM to 0.1 nM) of the N-Me-Apc peptidomimetic. Add to the cells and incubate at room temperature for 30 minutes.
-
Lysis & TR-FRET Detection: Add the TR-FRET cAMP lysis/detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour in the dark.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).
-
Data Validation & Analysis:
-
Self-Validation Check: A standard curve of known cAMP concentrations must yield an R² > 0.99. The positive control (native α-MSH) must yield an EC₅₀ between 0.3–0.8 nM.
-
Calculate the FRET ratio (665/615 nm) and plot against compound concentration using a 4-parameter logistic non-linear regression to determine the EC₅₀ of the novel peptidomimetic.
-
References
-
Bioorganic & Medicinal Chemistry Letters. "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides". PubMed.[Link]
-
National Center for Biotechnology Information. "1-Amino-4-phenylcyclohexane-1-carboxylic acid (CID 22145292)". PubChem Database.[Link]
Sample preparation of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid for mass spectrometry
An In-Depth Guide to the Sample Preparation of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid for Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the sample preparation of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the physicochemical characteristics of the analyte to inform the selection of an optimal extraction strategy from complex biological matrices such as plasma. Detailed, field-proven protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are presented, emphasizing the rationale behind each step to ensure methodological robustness and high-quality, reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for this and structurally similar compounds.
Introduction: The Analytical Challenge
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a molecule of interest in pharmaceutical and toxicological research. Its structure, featuring a carboxylic acid, a secondary amine, and a bulky phenylcyclohexane moiety, presents a unique set of analytical challenges. The presence of both acidic and basic functional groups means the molecule is zwitterionic, influencing its solubility and extractability at different pH values. Furthermore, like many small polar molecules, it can exhibit poor retention on traditional reversed-phase liquid chromatography columns and may be susceptible to matrix effects during mass spectrometry analysis, which can suppress ionization and compromise sensitivity and accuracy[1][2][3].
Effective sample preparation is therefore the most critical step in the bioanalytical workflow.[4][5] A robust sample preparation protocol must effectively remove interfering matrix components like proteins and phospholipids while enabling high, reproducible recovery of the analyte.[6][7] This guide explores and provides detailed protocols for achieving this objective.
Analyte Characterization: A Foundation for Method Development
Understanding the physicochemical properties of the target analyte is paramount for developing a logical and effective sample preparation strategy.[8]
| Property | Value / Observation | Rationale for Importance |
| Molecular Formula | C₁₄H₁₉NO₂ | Essential for calculating exact mass. |
| Molecular Weight | 233.31 g/mol [9] | Used to identify the precursor ion in MS analysis. |
| Structure | Contains a carboxylic acid (acidic), a methylamino group (basic), and a phenylcyclohexane group (lipophilic). | The dual ionic nature allows for ion-exchange extraction, while the lipophilic portion enables reversed-phase retention. |
| Predicted pKa (Acid) | ~4.5 - 5.0 | The carboxylic acid will be deprotonated (negative charge) at pH > 5. This is based on typical pKa values for carboxylic acids.[10][11] |
| Predicted pKa (Base) | ~9.5 - 10.5 | The methylamino group will be protonated (positive charge) at pH < 9.5. |
| Predicted LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting it is extractable into organic solvents and will retain on reversed-phase sorbents. |
The zwitterionic nature of the analyte is the key to designing a highly selective extraction method. By manipulating the pH of the sample, we can control the net charge of the molecule and dictate its interaction with various extraction media.
Strategic Selection of a Sample Preparation Technique
For complex biological matrices like plasma or urine, a multi-step cleanup is often necessary to achieve the sensitivity and robustness required for regulated bioanalysis.[6][12] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Applicability to Analyte | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., Acetonitrile) or acid to precipitate proteins. | Viable, but non-selective. | Fast, simple, inexpensive. | "Dirty" extract; high risk of matrix effects and ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[13] | Highly applicable. pH adjustment is critical to neutralize the analyte for extraction into an organic solvent. | Good selectivity, cost-effective, effective cleanup.[13] | Can be labor-intensive, may form emulsions, consumes larger solvent volumes.[14] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away.[15] | Optimal Method. A mixed-mode sorbent can exploit both the ionic and lipophilic properties for superior cleanup. | Highest selectivity and recovery, cleanest extracts, easily automated.[6][7][16] | Higher cost per sample, requires more extensive method development. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed to neutralize the zwitterionic analyte, maximizing its partition into an organic solvent.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Mixed-Mode Cation Exchange SPE workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 400 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 10 seconds.
-
Causality Explanation: Acidification is critical. It ensures the carboxylic acid group is protonated (neutral, COOH) and the methylamino group is fully protonated (positive charge, NH₂⁺CH₃). This positive charge is essential for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).
-
Pass 1 mL of methanol through the cartridge.
-
Causality Explanation: This step wets the polymeric sorbent and activates the functional groups.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Causality Explanation: This removes the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the cartridge. Load slowly (1-2 drops/second).
-
Mechanism: The analyte is retained by two mechanisms: the positively charged amine binds to the negatively charged sulfonic acid groups on the sorbent (ion-exchange), and the lipophilic phenylcyclohexane moiety binds to the polymeric backbone (reversed-phase).
-
-
Wash 1 (Aqueous Wash):
-
Pass 1 mL of 0.1% Formic Acid in water through the cartridge.
-
Causality Explanation: This removes highly polar, water-soluble interferences (e.g., salts) while the analyte remains bound due to its strong ionic and hydrophobic interactions. The acidic pH maintains the positive charge on the analyte.
-
-
Wash 2 (Organic Wash):
-
Pass 1 mL of methanol through the cartridge.
-
Causality Explanation: This is a key step for removing hydrophobically-bound interferences like phospholipids. The analyte is not eluted because it is still strongly bound by the ion-exchange mechanism.
-
-
Elution:
-
Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate.
-
Causality Explanation: The basic elution solvent neutralizes the analyte's methylamino group (NH₂⁺CH₃ → NHCH₃), breaking the ionic bond with the sorbent. The methanol disrupts the weaker reversed-phase interaction, allowing the now-neutral analyte to elute.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute in 100 µL of the initial LC mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Suggested LC-MS/MS Starting Conditions
While method development is instrument-dependent, the following provides a robust starting point.
| Parameter | Recommended Condition | Rationale |
| LC Column | HILIC Column (e.g., Waters Acquity BEH HILIC, 2.1 x 50 mm, 1.7 µm) | Given the polar nature of the analyte, Hydrophilic Interaction Chromatography (HILIC) can provide excellent retention and separation from early-eluting matrix components. [3][17] |
| Mobile Phase A | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water | A typical HILIC mobile phase system. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water | The aqueous component for the gradient. |
| Gradient | Start at 95% A, hold for 0.5 min, ramp to 50% A over 2.5 min, hold for 1 min, then re-equilibrate. | A standard gradient to elute polar compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The methylamino group is readily protonated, making positive mode ESI highly sensitive. |
| Precursor Ion (Q1) | m/z 234.15 ([M+H]⁺) | The protonated molecular ion. |
| Product Ions (Q3) | To be determined by infusion. Likely fragments include loss of water and/or the carboxylic acid group. | Product ions must be empirically determined for optimal sensitivity and specificity. |
Conclusion
The successful quantification of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid in biological matrices hinges on a well-designed sample preparation strategy that addresses its zwitterionic and moderately lipophilic nature. While Liquid-Liquid Extraction offers a viable cleanup method, a Mixed-Mode Cation Exchange Solid-Phase Extraction protocol provides superior selectivity and results in a cleaner extract, minimizing matrix effects and maximizing analytical performance. By carefully controlling pH during the pre-treatment and elution steps, researchers can leverage the unique chemical properties of the analyte to achieve high, reproducible recoveries, laying the foundation for a robust and reliable LC-MS/MS bioanalytical method.
References
-
PubMed. (2026, February 10). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. Retrieved from [Link]
-
PMC. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
Alwsci. (2025, March 18). What Is Solid Phase Extraction (SPE) Technology?. Retrieved from [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]
-
TSI Journals. (2024, December 27). Solid-Phase Extraction (SPE) - Analytical Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
- Google Patents. (2010, September 15). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids.
-
PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Retrieved from [Link]
-
Jove. (2020, April 24). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Retrieved from [Link]
-
Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]
-
MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Identification of amino acids by mass spectrometry.
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]
-
University of Pennsylvania. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
-
SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
ResearchGate. (2014, July 5). Does anyone have information on pKa of some carboxylic acids?. Retrieved from [Link]
Sources
- 1. Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jk-sci.com [jk-sci.com]
- 7. promochrom.com [promochrom.com]
- 8. tecan.com [tecan.com]
- 9. 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid | 1158018-92-8 [sigmaaldrich.com]
- 10. itmat.upenn.edu [itmat.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 16. What Is Solid Phase Extraction (SPE) Technology? - News - News [alwsci.com]
- 17. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Introduction & Pharmacological Context
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS 1158018-92-8) is a highly rigid, conformationally restricted α,α-disubstituted non-natural amino acid. In medicinal chemistry, its non-methylated parent scaffold (1-amino-4-phenylcyclohexane-1-carboxylic acid, Apc) is strategically utilized to induce conformational restriction in peptides, yielding highly potent oxytocin (OT) and vasopressin (AVP) receptor antagonists[1], and modulating agonist selectivity for melanocortin receptors (MC4R/MC1R)[2].
As a standalone small molecule, establishing in vivo dosing guidelines requires navigating its unique physicochemical properties. At physiological pH, it exists as a zwitterion. While this prevents passive lipid bilayer diffusion, its bulky, hydrophobic phenylcyclohexane side chain makes it an ideal candidate for carrier-mediated active transport via the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5)[3]. LAT1 is highly expressed at the blood-brain barrier (BBB) and in various carcinomas, actively transporting bulky non-natural amino acids[4]. Consequently, dosing strategies must account for active tissue distribution and potential CNS accumulation.
Physicochemical Profiling & Formulation Strategy
Causality & Rationale: Zwitterionic compounds with bulky lipophilic side chains possess high crystal lattice energies. They often exhibit poor solvation in both purely aqueous buffers (due to the lipophilic ring) and organic solvents (due to the ionic centers). To prevent intravenous precipitation and ensure consistent oral bioavailability, intermolecular ionic networks must be disrupted using a macrocyclic host molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Step-by-Step Formulation Protocol (IV and PO Administration)
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in 0.9% sterile saline. The cyclodextrin cavity will encapsulate the lipophilic phenylcyclohexane ring, leaving the zwitterionic moiety exposed to the aqueous phase.
-
Initial Solubilization: Weigh the required mass of the compound into a sterile glass vial. Add 0.1 N HCl dropwise (maximum 2% of the final total volume) to transiently protonate the carboxylate group, breaking the zwitterionic network and enhancing initial dissolution.
-
Complexation: Add the 20% HP-β-CD vehicle to reach 90% of the target volume. Vortex vigorously for 5 minutes.
-
Neutralization: Back-titrate carefully with 0.1 N NaOH to a physiological pH of 7.2–7.4.
-
Thermal Sonication: Sonicate the mixture at 37°C for 15 minutes until a completely clear, colorless solution is achieved.
-
Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to in vivo administration.
In Vivo Pharmacokinetic (PK) Profiling
Causality & Rationale: Before establishing an efficacy dose, the baseline PK parameters must be defined. Because the compound may utilize LAT1 for tissue distribution[3], its Volume of Distribution ( Vd ) may be significantly higher than expected for a standard hydrophilic zwitterion. Furthermore, the steric hindrance provided by the α,α-disubstitution and N-methylation typically confers high resistance to proteolytic and hepatic degradation, likely resulting in a prolonged half-life.
PK Study Protocol
-
Animal Preparation: Utilize male Sprague-Dawley rats (200-250g). Fast the PO (oral) cohort overnight to prevent dietary amino acids from competitively inhibiting intestinal LAT1/PEPT1 transporters.
-
Dosing Administration:
-
IV Cohort: Administer 2 mg/kg via tail vein injection (bolus).
-
PO Cohort: Administer 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect 200 µL of blood via a pre-implanted jugular vein catheter at 5, 15, 30 min, and 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.
-
Sample Processing: Centrifuge at 4,000 × g for 10 min at 4°C. Extract plasma and perform protein precipitation using 3 volumes of cold acetonitrile spiked with a structurally similar internal standard.
-
Bioanalysis: Quantify compound concentrations using LC-MS/MS in ESI+ mode, monitoring the specific [M+H]+ transition.
Target Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Symbol | Biological Significance & Causality | Target Range for Efficacy |
| Maximum Concentration | Cmax | Peak systemic exposure; correlates with acute off-target CNS toxicity. | > In vitro IC50 / Km |
| Area Under the Curve | AUC0−∞ | Total systemic exposure; used to calculate oral bioavailability. | Dose-proportional |
| Volume of Distribution | Vd | Indicates tissue penetration. High Vd suggests LAT1-mediated tissue uptake. | > 0.7 L/kg (Tissue bound) |
| Systemic Clearance | CL | Rate of elimination. Bulky amino acids often resist enzymatic degradation. | < Hepatic blood flow |
| Half-life | t1/2 | Determines dosing frequency. Rigid scaffolds exhibit prolonged half-lives. | 4 - 8 hours |
| Oral Bioavailability | %F | Efficiency of intestinal transporter absorption vs. first-pass metabolism. | > 30% |
Dose Escalation and Maximum Tolerated Dose (MTD)
Causality & Rationale: The phenylcyclohexylamine core is the defining pharmacophore of dissociative anesthetics (e.g., phencyclidine, ketamine). While the carboxylic acid group normally prevents passive BBB diffusion, active transport via LAT1 can shuttle the compound into the CNS[4]. Therefore, researchers must rigorously monitor for dissociative or motor-impairing behavioral toxicity mediated by potential off-target NMDA receptor antagonism.
MTD Determination Protocol
-
Sentinel Dosing: Administer a starting dose of 1 mg/kg (PO) to a sentinel cohort of mice (n=3).
-
Modified Irwin Test: Observe animals at 15, 30, 60, and 120 minutes post-dose. Score for autonomic signs (piloerection, altered respiration) and neurologic signs (ataxia, hyperlocomotion, stereotypy).
-
Escalation: If no adverse behavioral effects or >10% body weight loss are observed within 24 hours, escalate to 3, 10, 30, and 100 mg/kg in subsequent cohorts.
-
MTD Definition: The MTD is established as the highest dose that does not cause unacceptable toxicity (e.g., severe ataxia).
Figure 1: Iterative dose escalation workflow for establishing the Maximum Tolerated Dose (MTD).
Efficacy Dosing & Target Engagement
Causality & Rationale: If the research objective is to utilize the compound as a LAT1 inhibitor or substrate (e.g., to starve cancer cells of essential amino acids or modulate mTORC1 signaling[3]), the in vivo dose must achieve steady-state plasma concentrations above the in vitro IC50 or Km .
Self-Validating Protocol (Competitive Inhibition): To definitively prove that in vivo tissue distribution is LAT1-mediated, run a parallel cohort where the compound is co-administered with a high dose of L-leucine (400 mg/kg, PO), a known competitive LAT1 substrate. A significant reduction in the brain-to-plasma or tumor-to-plasma ratio of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid in the L-leucine cohort validates the active transport mechanism.
Figure 2: LAT1-mediated active transport mechanism and downstream mTORC1 signaling modulation.
Sources
- 1. Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
Application Note: Structural and Conformational Analysis of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid by NMR Spectroscopy
As a Senior Application Scientist, this guide provides an in-depth technical overview for the comprehensive NMR characterization of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid. This document moves beyond a simple recitation of steps to explain the underlying principles and strategic choices essential for unambiguous structural elucidation and conformational analysis, tailored for researchers in synthetic chemistry and drug development.
Introduction and Strategic Overview
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a substituted cyclic amino acid. Its rigid cyclohexane scaffold, decorated with functional groups crucial for molecular interactions (amino, carboxyl, and phenyl), makes it and its analogs valuable building blocks in medicinal chemistry. For instance, the closely related 1-amino-4-phenylcyclohexane-1-carboxylic acid has been used as a precursor for potent agonists of the human melanocortin-4 receptor (hMC4R), a target for obesity treatment[1].
Accurate structural and stereochemical characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, the connectivity of atoms, and the three-dimensional arrangement of substituents. This guide outlines a systematic NMR-based workflow for the complete assignment of this molecule, addressing the key challenges posed by its stereoisomerism and conformational dynamics.
The core analytical challenge lies in the cyclohexane ring, which can exist in different chair conformations and as cis/trans isomers based on the relative orientation of the substituents at the C1 and C4 positions. NMR allows us to dissect this complexity.
Molecular Structure, Stereoisomerism, and Conformational Dynamics
The target molecule possesses two stereocenters (C1 and C4), leading to the possibility of cis and trans diastereomers. Each of these diastereomers exists in a conformational equilibrium between two chair forms. The relative stability of these conformers is governed by the steric strain induced by axial substituents, particularly the bulky phenyl and methylamino groups[2].
-
Trans Isomer: The thermodynamically most stable conformation will have both the large phenyl group and the methylamino group in equatorial positions to minimize 1,3-diaxial interactions.
-
Cis Isomer: One large substituent must occupy an axial position, leading to significant steric strain and a less stable configuration compared to the trans isomer.
Distinguishing these isomers and their conformations is a primary goal of the NMR analysis.
PART I: EXPERIMENTAL PROTOCOLS
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation. For a molecule with both acidic (carboxylic acid) and basic (secondary amine) functional groups, solvent selection is critical.
Rationale for Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its high polarity effectively solvates the zwitterionic character of the amino acid, preventing aggregation and leading to sharper signals. Furthermore, the acidic protons of the carboxylic acid (–COOH) and the amine (–N-H) are readily observable in DMSO-d6 and will exchange with D₂O, providing a simple method for their identification. While CDCl₃ can be used, it may result in broader peaks due to lower polarity and potential intermolecular hydrogen bonding[3][4].
Step-by-Step Protocol:
-
Mass Measurement: Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial[5].
-
Solubilization: Add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the vial[4][5].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If using pre-prepared solvent with TMS, this step is not necessary. The residual solvent peak of DMSO-d6 can also be used as a secondary reference (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm)[6].
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Incomplete dissolution is a common cause of poor spectral resolution[7].
-
Filtration and Transfer: Using a Pasteur pipette plugged with a small piece of cotton or glass wool, transfer the solution into a high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade spectral quality[5].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
| Parameter | Recommended Value | Rationale |
| Solvent | DMSO-d6 | Excellent for polar/zwitterionic compounds; observes exchangeable protons. |
| Concentration | 15-30 mg/mL (¹H); 70-150 mg/mL (¹³C, 2D) | Balances signal-to-noise with potential for line broadening at high concentrations. |
| Standard | Tetramethylsilane (TMS) | Inert, volatile, single sharp signal at 0.00 ppm for universal referencing[8]. |
| Temperature | 25 °C (298 K) | Standard starting temperature. Variable temperature studies can reveal conformational dynamics[9]. |
Protocol: NMR Data Acquisition
Acquisition of a suite of 1D and 2D NMR spectra is required for complete characterization.
1D ¹H NMR:
-
Purpose: To identify all proton environments, their integrations (relative ratios), and coupling patterns.
-
Key Parameters: Sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, spectral width covering 0-13 ppm.
1D ¹³C NMR:
-
Purpose: To identify all unique carbon environments.
-
Key Parameters: Proton-decoupled experiment, sufficient number of scans for sensitivity (e.g., 1024 or more), spectral width covering 0-200 ppm.
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (typically separated by 2-3 bonds), crucial for mapping the cyclohexane ring spin system.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This is the primary method for assigning carbon signals.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons, which have no attached protons and are therefore invisible in HSQC spectra.
PART II: DATA INTERPRETATION AND ANALYSIS
Analysis of 1D NMR Spectra
The chemical shifts are influenced by the electronic environment of the nuclei. Electronegative atoms and unsaturated groups cause deshielding, shifting signals downfield (to higher ppm values)[10][11].
¹H NMR Spectrum Interpretation: The spectrum can be divided into distinct regions. The presence of a single set of signals would suggest one dominant diastereomer and conformation. Multiple sets of signals would indicate a mixture of isomers or conformers.
| Proton Type | Predicted δ (ppm) | Expected Multiplicity & Notes |
| Carboxylic Acid (–COOH) | 10.0 – 12.0 | Very broad singlet. Signal disappears upon D₂O exchange[12][13][14]. |
| Aromatic (–C₆H₅) | 7.2 – 7.6 | Multiplets. Protons on the phenyl ring. |
| Amine (–N-H) | Variable (e.g., 1.0-4.0) | Broad singlet, may be difficult to observe. Disappears upon D₂O exchange. |
| Cyclohexane (H4, methine) | ~2.5 - 3.0 | Multiplet. Deshielded by the adjacent phenyl group. |
| N-Methyl (–N-CH₃) | ~2.3 - 2.8 | Singlet. |
| Cyclohexane (CH₂) | 1.2 – 2.2 | Complex overlapping multiplets. Axial protons are typically more shielded (upfield) than equatorial protons[9]. |
¹³C NMR Spectrum Interpretation: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom.
| Carbon Type | Predicted δ (ppm) | Notes |
| Carbonyl (–COOH) | 170 – 180 | Deshielded due to the two oxygen atoms. Often a weaker signal[3][13]. |
| Aromatic (–C₆H₅) | 125 – 145 | Multiple signals for the ipso, ortho, meta, and para carbons. |
| Quaternary (C1) | 55 – 70 | Carbon attached to N, COOH, and two other carbons. |
| Cyclohexane (C4) | 40 – 50 | Methine carbon attached to the phenyl group. |
| N-Methyl (–N-CH₃) | 30 – 40 | |
| Cyclohexane (CH₂) | 25 – 40 | Multiple signals for the remaining ring carbons. |
Analysis of 2D NMR Spectra for Unambiguous Assignment
While 1D spectra provide a foundational map, 2D experiments are required to connect the signals and build the complete molecular structure.
COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network. A strong correlation will be observed between the H4 methine proton and its adjacent CH₂ protons on the cyclohexane ring. From there, the entire spin system of the cyclohexane ring can be traced, allowing for the differentiation of the four CH₂ groups.
HSQC Analysis: The HSQC spectrum provides direct H-C correlations, allowing the chemical shift of each proton (from the ¹H spectrum) to be directly mapped to its attached carbon (in the ¹³C spectrum). This is the most reliable way to assign the protonated carbon signals.
HMBC Analysis: The Key to Quaternary Carbons The HMBC experiment is critical for assigning the non-protonated carbons, which are central to the molecule's identity.
-
Assigning C1 (Quaternary Amino Acid Carbon): A crucial correlation will be observed from the singlet of the N-CH₃ protons to the C1 carbon. Protons on the adjacent ring carbons (C2/C6) will also show a correlation to C1.
-
Assigning the Carbonyl Carbon (–COOH): Protons on the adjacent ring carbons (C2/C6) will show a 2-bond correlation to the carbonyl carbon.
-
Confirming Phenyl Group Position: The ortho protons of the phenyl ring will show a 3-bond correlation to the C4 methine carbon of the cyclohexane ring, confirming the attachment point.
By systematically integrating the data from all these experiments, every proton and carbon signal can be assigned with high confidence, leading to the unambiguous confirmation of the chemical structure of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid. The relative stereochemistry (cis vs. trans) can be inferred from the coupling constants and, in more complex cases, through a Nuclear Overhauser Effect (NOE) experiment.
References
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Karabatsos, G. J., & Hsi, N. (1967). A Nuclear Magnetic Resonance Study of the Cyclohexane Ring Conformation in Selectively Deuterated Cis Isomers of 2-Piperidino-α-(p-methoxyphenyl)cyclohexanemethanol. Journal of the American Chemical Society, 89(20), 5067–5073. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
Eliel, E. L., & Manoharan, M. (1981). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. The Journal of Organic Chemistry, 46(9), 1959-1962. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
JoVE. (n.d.). ¹H NMR of Conformationally Flexible Molecules. JoVE Core. Retrieved from [Link]
-
KARANS CHEMWORLD. (2024, September 8). NMR spectra of cyclohexane conformational exchange. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, March 22). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1063-1077. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
JEOL. (n.d.). HSQC-TOCSY Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ou.edu [ou.edu]
- 8. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. jove.com [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. jove.com [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
Technical Support Center: Synthesis & Optimization of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthetic bottlenecks associated with sterically hindered cyclic amino acids.
The synthesis of 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid is notoriously challenging due to the extreme steric bulk of the 4-phenylcyclohexyl framework. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield conversions.
Mechanistic Pathway & Failure Points
The standard synthetic route involves a two-phase process: a Strecker amino acid synthesis to form an α -aminonitrile, followed by forced hydrolysis to the target carboxylic acid. The diagram below maps the workflow and highlights the thermodynamic and kinetic traps where the synthesis commonly fails.
Workflow and common kinetic/thermodynamic failure points in the synthesis of the target amino acid.
Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, every step in this protocol includes an In-Process Control (IPC) , creating a self-validating system where you do not proceed to the next step unless analytical criteria are met.
Phase 1: Strecker Synthesis of the α -Aminonitrile
The key intermediate α -amino nitrile is obtained by a Strecker reaction of the bulky 4-phenylcyclohexan-1-one with NaCN and methylamine hydrochloride in a specific 1[1].
-
Reagent Preparation : Suspend sodium cyanide (1.0 eq) and methylamine hydrochloride (1.0 eq) in a solvent mixture of DMSO/H₂O (9:1 v/v).
-
Causality: The 9:1 ratio is critical. DMSO solubilizes the bulky organic ketone, while the 10% water ensures the dissolution of the inorganic salts without excessively driving the equilibrium back toward the starting materials.
-
-
Ketone Addition : Add 4-phenylcyclohexan-1-one (1.0 eq) dissolved in minimal DMSO in one portion.
-
Reaction : Stir the mixture at room temperature (20–25 °C) for 46 hours.
-
IPC Validation: Monitor via TLC (Hexane/EtOAc 7:3). Do not proceed until the ketone spot completely disappears and is replaced by a more polar aminonitrile spot.
-
-
Workup : Pour the mixture into an ice-water bath to precipitate the product. Extract with ethyl acetate (3x). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile.
Phase 2: High-Temperature Nitrile Hydrolysis
-
Solvent Setup : Dissolve the crude aminonitrile in ethylene glycol.
-
Causality: Ethylene glycol is chosen for its high boiling point (~197 °C), allowing the reaction to reach the extreme thermal energy required to overcome the steric hindrance of the α -substituted cyclohexane ring.
-
-
Base Addition : Add potassium hydroxide (KOH, 5.0 eq).
-
Reaction : Heat the mixture to 160 °C under an inert nitrogen atmosphere for 24 hours.
-
IPC Validation: Monitor via LC-MS. Ensure the intermediate primary amide (+18 Da relative to the nitrile) is fully converted to the target carboxylic acid (+19 Da, minus NH₃).
-
-
Workup : Cool to room temperature, dilute with water, and carefully adjust the pH to 6–7 using 6M HCl. The zwitterionic amino acid will precipitate. Filter, wash with cold water, and dry under vacuum.
Quantitative Data Summary: Hydrolysis Optimization
Standard acidic hydrolysis often fails for this substrate. The table below summarizes the quantitative yield data across various optimization attempts, highlighting the necessity of high-temperature basic conditions.
| Hydrolysis Conditions | Temp (°C) | Time (h) | Major Product Isolated | Yield (%) |
| 6M HCl (aq) | 100 | 24 | Primary Amide | 85% |
| 12M HCl (aq) | 110 | 48 | Carboxylic Acid | 45% |
| 6M HCl (Sealed Parr Tube) | 140 | 12 | Carboxylic Acid | 82% |
| KOH / Ethylene Glycol | 160 | 24 | Carboxylic Acid | 78% |
Troubleshooting Guides & FAQs
Q1: My Strecker reaction stalls at ~50% conversion. How can I drive the formation of the aminonitrile to completion?
-
Root Cause : The formation of the α -aminonitrile is an equilibrium process. The bulky 4-phenyl group creates significant steric hindrance, making the carbonyl carbon less accessible for nucleophilic attack. Furthermore, excess water drives the equilibrium backward, hydrolyzing the intermediate imine.
-
Resolution : Ensure you are strictly using the1 solvent system[1]. If stalling persists, add a mild desiccant (e.g., 3Å molecular sieves) after the initial salt dissolution, or slightly increase the equivalents of MeNH₂·HCl and NaCN to 1.5 eq to push the equilibrium forward kinetically.
Q2: During hydrolysis of the aminonitrile, I isolate a major byproduct with a mass corresponding to +18 Da relative to the nitrile. What is this, and how do I prevent it?
-
Root Cause : The +18 Da species is the primary amide (1-(methylamino)-4-phenylcyclohexane-1-carboxamide). Hydrolysis of sterically hindered cyclic aminonitriles using standard conditions frequently stalls, 2 rather than the carboxylic acid[2]. The extreme steric bulk of the α -methylamino group severely retards the second hydrolysis step (amide to carboxylic acid).
-
Resolution : Standard aqueous reflux provides insufficient thermal energy. You must switch to high-temperature basic hydrolysis (KOH in ethylene glycol at 160 °C) or use a sealed pressure vessel with 6M HCl at 140 °C to overcome the massive activation energy barrier.
Q3: How do I separate the cis and trans diastereomers of the final carboxylic acid?
-
Root Cause : The cyanide attack on the intermediate imine can occur from either the axial or equatorial face, leading to a mixture of cis and trans isomers relative to the 4-phenyl group.
-
Resolution : The diastereomers exhibit different solubility profiles. Convert the crude amino acid mixture to its hydrochloride salt by treating it with ethanolic HCl. Perform fractional crystallization using an ethanol/diethyl ether gradient. The trans isomer typically crystallizes first due to its more stable equatorial-equatorial packing arrangement.
References
-
[1] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Source: mdpi.com. URL:[Link]
-
[2] D Sriram Med Chem | PDF - Scribd. Source: scribd.com. URL:[Link]
Sources
Troubleshooting solubility issues of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid in DMSO
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and assay developers working with 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8).
As a cyclic amino acid derivative, this building block presents unique solvation challenges in organic solvents. This document provides mechanistic insights, validated step-by-step protocols, and troubleshooting FAQs to ensure you achieve stable, reproducible stock solutions for your biological or chemical assays.
The Mechanistic Root of the Problem: Zwitterionic Lattice Energy
To troubleshoot solubility, we must first understand the causality behind the precipitation. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid contains both a basic secondary amine and an acidic carboxyl group. In its solid state and at neutral pH, it exists as a zwitterion —an inner salt where the amine is protonated ( NH2+ ) and the carboxylate is deprotonated ( COO− ).
Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent with a high dielectric constant. However, it is fundamentally a hydrogen bond acceptor . While DMSO can effectively solvate the protonated amine via ion-dipole interactions, it lacks the ability to act as a hydrogen bond donor. Consequently, it cannot solvate the hard carboxylate anion. This inability to break the strong electrostatic crystal lattice of the zwitterion results in an equilibrium solubility that is often two orders of magnitude lower than that of corresponding non-zwitterionic salts .
Solubilization Strategy Workflow
To overcome this thermodynamic barrier, we must either provide hydrogen bond donors (co-solvents) or chemically break the zwitterion (pH adjustment). Follow the decision matrix below to select the optimal path for your specific downstream application.
Logical workflow for troubleshooting zwitterion solubility in DMSO.
Quantitative Solubilization Data
The following table summarizes the expected outcomes of various solubilization strategies based on empirical chemical principles.
| Solubilization Strategy | Mechanism of Action | Max Estimated Conc. | Biological Assay Compatibility | Drawbacks |
| Pure DMSO (Control) | Baseline aprotic solvation | < 1 mM | High | Insufficient concentration for most stock requirements. |
| DMSO + Heat (45°C) | Kinetic disruption of crystal lattice | ~ 5 mM | High | High risk of precipitation (crash-out) upon cooling to room temp or 4°C. |
| DMSO + 10% v/v H2O | Water acts as a strong H-bond donor to solvate the carboxylate anion | ~ 25 mM | High | Introduces water into the stock, potentially accelerating hydrolysis over time. |
| DMSO + 1.0 eq HCl | Protonates the carboxylate, converting the zwitterion into a highly soluble mono-cation | > 50 mM | Moderate (Requires buffering) | Alters the pH of the stock; requires neutralization in unbuffered downstream assays. |
Validated Experimental Protocols
Protocol A: Thermodynamic Solubilization via Zwitterion Disruption (Acidification)
This protocol is recommended for creating highly concentrated, cold-stable stock solutions where the downstream assay is adequately buffered.
-
Causality Note: By adding exactly 1.0 molar equivalent of HCl, we protonate the COO− to COOH . The molecule ceases to be a zwitterion and becomes a simple organic cation, which is vastly more soluble in DMSO.
-
Calculate: Determine the exact molar mass of your compound batch (MW: 233.31 g/mol ). Calculate the total moles of compound present in your tube.
-
Weigh: Transfer the desired mass of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid into a sterile, solvent-resistant microcentrifuge tube.
-
Initial Solvation: Add anhydrous DMSO to reach 90% of your final target volume. Vortex for 30 seconds. (Expectation: The solution will remain a cloudy suspension).
-
Acidification: Add 1.0 molar equivalent of highly concentrated aqueous HCl (e.g., 1M or 6M HCl) dropwise. Do not use excessive volumes of dilute acid, as this introduces too much water and alters the solvent dielectric constant.
-
Agitation: Vortex the mixture for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes. The solution should become completely clear.
-
Volume Adjustment: Top off to the final desired volume with DMSO.
-
Self-Validation Step: To ensure the stock will not precipitate in your assay, dilute a 10 µL aliquot into 990 µL of your final assay buffer (e.g., PBS pH 7.4). Measure the absorbance at 600 nm ( OD600 ). An OD600 > 0.05 indicates micro-precipitation (solvent crash-out), meaning your assay buffer capacity is insufficient to handle the acidic stock.
Protocol B: Kinetic & Co-Solvent Solubilization (Non-Acidic)
Recommended for highly pH-sensitive cell-based assays where acid addition is strictly prohibited.
-
Weigh & Suspend: Weigh the compound and suspend it in anhydrous DMSO to reach 90% of the final volume.
-
Thermal Agitation: Place the tube in a thermomixer or water bath set to 45°C. Sonicate for 15 minutes.
-
Co-Solvent Addition: If the compound remains insoluble, add HPLC-grade water dropwise in 2% v/v increments, vortexing vigorously after each addition. Do not exceed 10% v/v total water.
-
Clarification: Once clear, carefully filter the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation sites that could trigger premature crystallization.
-
Self-Validation Step: After filtration, leave a 50 µL aliquot at room temperature for 2 hours. Shine a laser pointer through the liquid in a dark room (Tyndall effect). If the laser beam is visible passing through the liquid, microscopic crystals have re-formed, indicating the kinetic solubility threshold has been breached and a lower stock concentration must be used.
Frequently Asked Questions (FAQs)
Q: My compound dissolved perfectly after heating, but when I retrieved the stock from the 4°C fridge the next day, it had formed a solid white mass. Why? A: You achieved kinetic solubility, not thermodynamic solubility. Heating provides the thermal energy required to temporarily overcome the lattice enthalpy. However, upon cooling, the system returns to its thermodynamic equilibrium, and the strong zwitterionic electrostatic interactions drive the molecules back into a crystal lattice. To prevent this, you must either store the aliquots at room temperature (if chemically stable) or use Protocol A (Acidification) to permanently alter the thermodynamic solubility profile.
Q: Can I use Trifluoroacetic acid (TFA) instead of HCl to break the zwitterion? A: While TFA is an excellent solubilizing agent for amino acids , its use is strongly discouraged if your downstream application involves live cells or in vivo models. Residual TFA is notoriously cytotoxic and can artificially skew cell viability assays. HCl is the preferred counter-ion because chloride is physiologically abundant and well-tolerated by cells.
Q: When I dilute my clear DMSO stock into my cell culture media, the media immediately turns cloudy. How do I fix this? A: This phenomenon is known as "solvent crash-out." It occurs because the sudden shift from an organic environment (DMSO) to an aqueous one (media) causes the compound to rapidly revert to its insoluble zwitterionic state before it can properly disperse. Fix: Perform a step-wise serial dilution. First, dilute your DMSO stock 1:10 into an intermediate "carrier" solution (e.g., media supplemented with 5-10% BSA, or a biologically compatible surfactant like 0.1% Tween-20). The proteins/surfactants will act as a hydrophobic sink, stabilizing the compound as it transitions into the aqueous phase.
Q: Does the purity of the DMSO matter? A: Yes. Ironically, slightly degraded, hygroscopic DMSO that has absorbed atmospheric moisture may actually dissolve this specific zwitterionic compound better than strictly anhydrous DMSO, because the trace water acts as a hydrogen bond donor. However, relying on "wet" DMSO leads to irreproducible concentrations and accelerates the degradation of the carboxylic acid moiety. Always use anhydrous, sealed DMSO and intentionally add water (Protocol B) if co-solvation is required.
References
-
Marforio, T. D., et al. "On the Solubility and Lipophilicity of Metallacarborane Pharmacophores." Molecular Pharmaceutics, ACS Publications. Available at:[Link]
-
Vukelić, S., et al. "Flow Synthesis of Fluorinated Amino Acids." European Journal of Organic Chemistry, Freie Universität Berlin. Available at:[Link]
Preventing thermal degradation of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid during storage
Welcome to the Technical Support and Troubleshooting Portal. As researchers and drug development professionals, you rely on the structural integrity of your intermediates. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a highly functionalized, sterically hindered α -amino acid. Its unique architecture makes it a valuable scaffold, but it also introduces critical vulnerabilities during storage—most notably, thermal degradation.
This guide provides field-proven insights, self-validating protocols, and the mechanistic causality behind the thermal instability of this compound.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q: Why does my batch of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid degrade into an amine during room-temperature storage? A: The degradation is driven by thermodynamics and steric strain. The compound features geminal substitution at the C1 position of the cyclohexane ring, housing both a bulky carboxylic acid and a methylamino group. This introduces significant steric restriction and ring strain[1]. At elevated or even ambient temperatures over prolonged periods, the molecule relieves this thermodynamic strain through thermal decarboxylation[2]. This process cleaves the C-C bond, releasing carbon dioxide ( CO2 ) and yielding the less sterically hindered secondary amine, N-methyl-4-phenylcyclohexan-1-amine.
Q: How does moisture accelerate this degradation process? A: In the solid state, unprotected α -amino acids exist primarily as zwitterions. Trace moisture acts as a catalytic bridge, facilitating the necessary proton transfer from the protonated amine ( −NH2CH3+ ) to the carboxylate group ( −COO− ) during the transition state. This effectively lowers the activation energy required for decarboxylation[3]. Therefore, keeping the compound strictly anhydrous is as critical as keeping it cold.
Q: Can I store the compound in DMSO for High-Throughput Screening (HTS) libraries? A: It is highly discouraged to store this compound in DMSO at room temperature. DMSO is notoriously hygroscopic and readily absorbs atmospheric moisture. Furthermore, the repeated freeze-thaw cycles typical in HTS libraries provide transient thermal shocks that, combined with absorbed water, drastically accelerate decarboxylation. If solution storage is absolutely mandatory, use anhydrous DMSO, store at -80°C, and limit freeze-thaw cycles to a maximum of three.
Part 2: Visualizing the Degradation Pathway
To understand how to stop degradation, we must visualize the mechanism. The diagram below illustrates the causality of the thermal breakdown.
Fig 1. Thermal decarboxylation pathway of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid.
Part 3: Analytical Troubleshooting & Data Presentation
If you suspect your storage conditions have failed, you must verify the integrity of your batch. Because decarboxylation results in the loss of CO2 , the degradation is easily quantifiable. Compare your sample against the diagnostic indicators in the table below.
Table 1: Quantitative Analytical Markers for Degradation Tracking
| Analytical Technique | Intact Compound (Expected) | Degraded Product (Amine) | Diagnostic Indicator |
| LC-MS (ESI+) | m/z [M+H]+ = 234.1 | m/z [M+H]+ = 190.1 | Mass shift of -44 Da (Loss of CO2 ) |
| 1H NMR ( D2O ) | Absence of α -proton | Presence of α -proton | New multiplet at ~2.8 ppm (C1-H) |
| IR Spectroscopy | Strong peak at ~1600 cm−1 | Absence of 1600 cm−1 peak | Loss of carboxylate stretch ( COO− ) |
| Gravimetric Analysis | 100% relative mass | ~81.2% relative mass | 18.8% mass loss due to CO2 outgassing |
Part 4: Self-Validating Storage Protocol
To ensure absolute trustworthiness in your experiments, do not rely on passive storage. The following step-by-step methodology is a self-validating system : it incorporates built-in checkpoints (mass and pH tracking) so that if degradation occurs, the system automatically flags it before the compound compromises your assay.
Step-by-Step Methodology
Step 1: Salt Conversion (Stabilization) Convert the free zwitterion to a hydrochloride (HCl) salt. Protonating the carboxylate to a neutral −COOH and the amine to −NH2CH3+Cl− disrupts the zwitterionic transition state, drastically increasing the thermal threshold required for decarboxylation.
Step 2: Lyophilization Dissolve the salt in LC-MS grade water and freeze-dry (lyophilize) for 48 hours. The goal is to achieve a residual moisture content of <0.5%.
Step 3: Gravimetric Baselining (Self-Validation Checkpoint 1) Weigh the lyophilized powder in a pre-tared, airtight glass vial. Record the exact mass down to 0.1 mg. Because thermal degradation releases CO2 gas, any breakdown during storage will result in a measurable loss of mass.
Step 4: Argon Blanketing Purge the vial headspace with ultra-pure Argon gas for 30 seconds to displace oxygen and atmospheric moisture. Seal immediately with a PTFE-lined cap.
Step 5: Cryogenic Storage Store the sealed vials in a temperature-monitored -20°C or -80°C freezer. Avoid frost-free freezers, as their thermal cycling can induce micro-condensation inside the vial.
Step 6: Reconstitution & Validation (Self-Validation Checkpoint 2) Upon thawing for use, re-weigh the vial before opening. A mass loss of >1% indicates potential decarboxylation. Reconstitute the powder in a weakly buffered solution; a sudden basic shift in pH (due to the formation of the free secondary amine) confirms degradation.
Fig 2. Self-validating storage and quality control workflow to prevent thermal degradation.
References
-
Hydrothermal Degradation of Amino Acids Source: National Center for Biotechnology Information (PMC) URL:[Link][2]
-
Directed evolution of the substrate specificity of dialkylglycine decarboxylase Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Mechanism of the organocatalytic decarboxylation of α ‐amino acids Source: ResearchGate URL:[Link][3]
Sources
Technical Support Center: Troubleshooting HPLC Peak Splitting for Zwitterionic Cyclohexane Derivatives
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and analytical scientists encountering chromatographic anomalies—specifically peak splitting—when analyzing 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid .
As a complex zwitterionic molecule featuring a 1,4-disubstituted cyclohexane ring, this compound presents unique chromatographic challenges. Peak splitting here is rarely a simple hardware failure; it is usually a symptom of underlying physicochemical interactions between the analyte, the mobile phase, and the stationary phase.
Part 1: Diagnostic Logic & Troubleshooting Workflow
Before adjusting any instrument parameters, you must determine whether the peak splitting is a systemic hardware issue or a localized chemical incompatibility. The decision tree below outlines the diagnostic logic used by senior application scientists to isolate the root cause.
Caption: Diagnostic workflow for isolating the root cause of HPLC peak splitting in zwitterions.
Part 2: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my peak split even when injecting a highly pure standard? (The Isomerism Factor)
Expert Insight: 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is a 1,4-disubstituted cyclohexane. Because position 1 contains two different groups (-NHCH₃ and -COOH) and position 4 contains a phenyl group, the molecule inherently exists as cis and trans diastereomers . In reversed-phase HPLC, these spatial isomers possess slightly different hydrophobic footprints. If your method is operating in a "sweet spot" of partial selectivity, the cis and trans isomers will begin to resolve, presenting as a split peak or a peak with a heavy shoulder. Resolution: If your goal is a total API assay, you must coalesce the isomers by increasing the column temperature (e.g., 45°C–50°C) or utilizing a steeper organic gradient. If separation is required, switch to a column with high shape selectivity, such as a Phenyl-Hexyl phase.
Q2: How does the zwitterionic nature of this compound contribute to peak distortion? (The pH Factor)
Expert Insight: This molecule contains an acidic carboxylic acid (pKa ~4.5) and a basic secondary amine (pKa ~9.5). If your mobile phase pH is near either pKa (e.g., unbuffered water or pH 5.0 acetate buffer), the analyte exists in a dynamic equilibrium of protonation states. Multiple ionization states lead to multiple retention mechanisms, causing the chromatographic band to broaden or split into distinct populations[1]. Furthermore, the basic amine can undergo secondary Lewis acid/base interactions with unendcapped silanols on the silica surface[2]. Resolution: Buffer the mobile phase at least 2 pH units away from the pKa. Using a low-pH modifier like 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the carboxylic acid is fully neutral and the amine is fully ionized (cationic). This forces a single, uniform retention mechanism.
Q3: What role does the sample diluent play in peak splitting? (The Solvent Effect)
Expert Insight: Sample solvent incompatibility is a primary cause of peak distortion for early-eluting compounds[3]. If your sample is dissolved in a solvent with higher elution strength (e.g., 100% Methanol) than the initial mobile phase (e.g., 5% Methanol), the injected solvent plug does not immediately mix. The analyte molecules at the leading edge of the plug travel rapidly down the column in the strong solvent, while the trailing molecules dilute into the weaker mobile phase and retain normally[4]. This physical separation of the band results in a split peak. Resolution: Always reconstitute your sample in a diluent that matches the initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic).
Q4: Could column degradation or hardware issues be the culprit?
Expert Insight: Yes, but this is easily diagnosed. If every peak in your chromatogram (including system suitability standards and impurities) exhibits the exact same splitting profile, the issue occurred before the separation took place. A blocked inlet frit or a physical void at the head of the column bed forces the sample to travel down multiple flow paths, creating parallel analyte bands[4][5]. Resolution: Backflush the column (if permitted by the manufacturer) or replace the column entirely.
Part 3: Quantitative Troubleshooting Matrix
Use the following data table to rapidly cross-reference your specific symptoms with the appropriate corrective actions.
| Root Cause | Diagnostic Symptom | Mechanistic Explanation | Corrective Action | Expected Outcome |
| Isomerization | Single split peak; consistent across all injection volumes. | Partial resolution of cis/trans isomers due to spatial hydrophobicity differences. | Increase column temp (50°C) or steepen gradient slope. | Single, sharp, symmetrical peak for total API assay. |
| Mobile Phase pH | Broadened, tailing, or split target peak; shifting retention times. | Dynamic equilibrium between ionization states; secondary silanol interactions. | Adjust pH to < 2.5 (e.g., 0.1% TFA) to ensure a single cationic state. | Improved peak symmetry ( As < 1.5) and stable RT. |
| Diluent Mismatch | Fronting or splitting of early eluting peaks; worsens at larger injection volumes. | Strong sample solvent carries a portion of the analyte faster than the mobile phase. | Reconstitute sample in initial mobile phase conditions. | Elimination of peak fronting/splitting at high volumes. |
| Column Void/Frit | All peaks in the chromatogram exhibit identical splitting profiles. | Physical disruption of the flow path at the column inlet creates dual sample bands. | Backflush column or replace the column/frit. | Restoration of Gaussian peak shapes for all standards. |
Part 4: Self-Validating Experimental Protocols
To definitively resolve peak splitting for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, execute the following step-by-step methodologies. These protocols are designed to be self-validating, ensuring that the root cause is not just masked, but scientifically eliminated.
Protocol A: Mobile Phase pH Optimization & Silanol Suppression
Objective: Eliminate mixed-mode retention and secondary interactions by forcing the zwitterion into a single protonation state.
-
Preparation of Aqueous Phase (Mobile Phase A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to create a 0.1% v/v solution. Causality: TFA lowers the pH to ~2.0 (neutralizing the -COOH group) and acts as an ion-pairing agent for the secondary amine, heavily suppressing silanol interactions.
-
Preparation of Organic Phase (Mobile Phase B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.
-
Column Equilibration: Flush the reversed-phase column (preferably a Charged Surface Hybrid [CSH] or fully end-capped C18) with 50% B for 10 column volumes, then equilibrate at initial method conditions (e.g., 5% B) for 15 column volumes.
-
Validation Check: Inject a blank, followed by the standard solution. Calculate the USP Tailing Factor ( Tf ).
-
System Validation: The protocol is successful if Tf is between 0.9 and 1.5, and the secondary shoulder/split is completely eliminated.
-
Protocol B: Diluent Compatibility and Volume Overload Testing
Objective: Determine if the split peak is an artifact of sample solvent mismatch or mass/volume overload.
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in 100% Methanol (to ensure complete dissolution).
-
Working Solutions Preparation:
-
Solution 1 (Mismatched): Dilute stock to 0.1 mg/mL using 100% Methanol.
-
Solution 2 (Matched): Dilute stock to 0.1 mg/mL using the Initial Mobile Phase (e.g., 95% Water / 5% Methanol).
-
-
Injection Sequence: Inject Solution 1 at 1 µL, 5 µL, and 10 µL. Then, inject Solution 2 at 1 µL, 5 µL, and 10 µL.
-
Validation Check: Plot peak area versus injection volume for both solutions.
-
System Validation: The R2 must be ≥0.999 . If Solution 1 exhibits peak splitting at 5 µL and 10 µL, but Solution 2 maintains a sharp, Gaussian shape at all volumes, diluent mismatch is definitively confirmed . Adopt Solution 2's diluent for all future sample preparations.
-
References
-
Peak Splitting in HPLC: Causes and Solutions - Separation Science. 4
-
When using HPLC, how do you deal with split peaks? - ResearchGate. 5
-
Troubleshooting peak splitting in HPLC analysis of indole compounds - Benchchem. 3
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies.2
-
Why can zwitterions be difficult detect by HPLC-MS? - Chemistry Stack Exchange. 1
Sources
Technical Support Center: Crystallization of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Welcome to the Advanced Technical Support Center for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) 1. This guide is engineered for researchers and drug development professionals who require robust, scalable, and high-purity isolation of this specific zwitterionic building block.
Rather than relying on trial-and-error, this guide establishes a mechanistic framework for crystallization, focusing on thermodynamic control, phase behavior, and self-validating experimental workflows.
Part 1: Mechanistic Principles of Zwitterion Crystallization
To optimize crystallization, we must first understand the causality behind the molecule's behavior. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid contains both a basic secondary amine (methylamino group) and an acidic carboxylic acid. In aqueous and polar environments, proton transfer occurs, rendering the molecule a zwitterion.
This dual nature creates a highly pH-dependent solid-liquid equilibrium (SLE). At extreme pH levels, the molecule is ionized (cationic or anionic) and highly soluble due to ion-dipole interactions with water. At its isoelectric point (pI), the net charge is zero, intermolecular ionic networks dominate, and solubility is minimized, driving precipitation 2.
Table 1: Physicochemical Parameters for Crystallization Design
| Parameter | Estimated Value / Behavior | Crystallization Implication |
| Molecular Weight | 233.3 g/mol | Determines supersaturation mass-balance. |
| pKa (Carboxylic Acid) | ~ 2.0 - 3.0 | Below pH 2, molecule is fully protonated (cationic) and highly water-soluble. |
| pKa (Methylamine) | ~ 9.0 - 10.0 | Above pH 10, molecule is fully deprotonated (anionic) and highly water-soluble. |
| Isoelectric Point (pI) | ~ 6.0 - 6.5 | Target pH for maximum yield during reactive (pH-shift) crystallization. |
| Solubility Profile | Low in non-polar organics; High in aqueous acid/base. | Ideal for anti-solvent (e.g., Acetone/EtOH) + pH-shift co-crystallization. |
Part 2: Self-Validating Experimental Protocol
The following methodology utilizes a combined pH-Shift and Anti-Solvent Co-Crystallization approach. Every step is designed as a self-validating system; you must confirm the checkpoint before proceeding to ensure thermodynamic control.
Fig 1. Self-validating isoelectric crystallization workflow for zwitterionic compounds.
Step-by-Step Methodology
-
Dissolution (Breaking the Zwitterion): Suspend the crude 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid in deionized water (10 volumes). Slowly add 0.5M HCl until the pH drops below 2.0.
-
Self-Validation Check: The solution must become completely transparent. If cloudiness persists, impurities are present.
-
-
Polish Filtration: Pass the acidic solution through a 0.22 µm PTFE membrane filter to remove insoluble organic impurities.
-
Isoelectric Titration (pH Shift): Place the filtrate under moderate agitation (250 RPM) at 25°C. Using a calibrated pH probe, titrate dropwise with 0.5M NaOH until the pH reaches exactly 6.0.
-
Self-Validation Check: The pH must stabilize at 6.0 ± 0.2. A slight haze (primary nucleation) should begin to form.
-
-
Anti-Solvent Addition: To suppress the solubility further, add 5 volumes of Acetone dropwise over 30 minutes.
-
Self-Validation Check: The system should transition from a haze to a milky suspension. If oil droplets form on the flask walls, stop addition immediately (see FAQ on Oiling Out).
-
-
Temperature Cycling (Ostwald Ripening): Heat the suspension to 50°C at 1°C/min, hold for 30 minutes, and then cool to 5°C at a controlled rate of 0.2°C/min. This dissolves kinetically trapped metastable polymorphs and grows the thermodynamically stable crystals.
-
Isolation: Filter the suspension under vacuum. Wash the filter cake twice with ice-cold Water:Acetone (1:1) to remove residual inorganic salts (NaCl). Dry in a vacuum oven at 40°C to constant weight.
Part 3: Troubleshooting Guides & FAQs
Table 2: Rapid Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| Oiling Out (LLPS) | Supersaturation generated too rapidly; system enters liquid-liquid immiscibility gap. | Reduce anti-solvent addition rate; increase temperature by 5°C; introduce seed crystals. |
| Low Yield at pI | "Salting-in" effect caused by high ionic strength from titration byproducts (e.g., NaCl). | Reduce volume of water; use more concentrated acid/base for titration; increase anti-solvent ratio. |
| Gel Formation | Rapid, uncontrolled precipitation trapping solvent molecules (loss of crystallinity). | Implement temperature cycling; reduce agitation speed to prevent shear-induced secondary nucleation. |
Q&A Support
Q: My compound is "oiling out" (forming a sticky resin) instead of forming distinct crystals. How do I force crystallization? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the chemical potential drives the system into a metastable liquid state before the high activation energy of solid nucleation can be overcome. Solution: You must lower the initial supersaturation. Do this by heating the mixture slightly to re-enter the single-phase region. Once the oil dissolves, add 1-2% (w/w) of pure seed crystals. Seeding bypasses the energy barrier for primary nucleation, allowing the compound to grow directly onto the crystal lattice rather than phase-separating into an oil 2.
Q: I am observing inconsistent crystal habits and variable melting points between batches. How do I control the polymorph? A: Amino acid derivatives are highly prone to polymorphism (e.g., forming alpha, beta, or gamma crystal structures) depending on the local environment and the presence of salts 3. Rapid precipitation usually yields the kinetic polymorph, which may be metastable. Solution: To ensure batch-to-batch consistency, strictly utilize thermodynamic control. The Temperature Cycling step in the protocol above is critical; it forces the dissolution of metastable kinetic forms and promotes the growth of the most stable polymorph. For advanced applications, techniques such as laser-induced crystallization can be employed to dictate polymorph selection by orienting molecular clusters at the focal volume 4.
Q: How does the presence of inorganic salts (from the pH adjustment) affect my final yield? A: When you titrate HCl with NaOH, you generate NaCl in situ. High concentrations of background salts can alter the solid-liquid equilibrium (SLE) phase diagram. In some cases, salts stabilize the metastable state of the amino acid 3, or cause a "salting-in" effect that increases the solubility of the zwitterion, lowering your yield. Solution: Keep the total aqueous volume as low as possible and maximize the anti-solvent ratio. Ensure you wash the final isolated cake with an aqueous-organic mixture to flush out the inorganic salts without dissolving your product.
References
-
ResearchGate. "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." ResearchGate. Available at: [Link]
-
Wang, R., et al. "Enhanced polymorph metastability drives glycine nucleation in aqueous salt solutions." National Institutes of Health (NIH) / PNAS. Available at: [Link]
-
Sugiyama, T., et al. "Laser Trapping Chemistry: From Polymer Assembly to Amino Acid Crystallization." Accounts of Chemical Research - ACS Publications. Available at: [Link]
Sources
Purification methods for removing impurities from 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Global Support Center – APAC Region Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the technical support hub for the isolation and purification of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid . As a sterically hindered, unnatural α-amino acid featuring a lipophilic 4-phenylcyclohexyl framework and a secondary amine, this zwitterionic molecule presents unique downstream processing challenges. Synthesized typically via a Strecker reaction (using 4-phenylcyclohexanone, methylamine, and cyanide) or a modified Bucherer-Bergs pathway, the crude reaction matrix is often heavily contaminated.
As your Senior Application Scientist, I have designed this guide to move beyond basic protocols. Below, we troubleshoot the most common purification bottlenecks by explaining the causality behind each technique, providing self-validating workflows, and grounding our methods in authoritative chromatographic and physicochemical principles.
Quantitative Data: Impurity Clearance Matrix
Before diving into specific workflows, it is critical to map the physicochemical properties of your crude mixture. Table 1 summarizes the targeted clearance modalities for common synthetic by-products.
Table 1: Physicochemical Profiling and Clearance Strategies
| Impurity Type | Example Contaminant | Chemical Nature | Targeted Clearance Modality | Mechanistic Rationale |
| Neutral Organics | 4-Phenylcyclohexanone | Lipophilic, non-ionizable | Strong Cation Exchange (Aqueous Wash) | Lacks ionizable groups; fails to bind to the strongly acidic sulfonate groups of the cation exchange resin. |
| Inorganic Salts | Cyanide, Chlorides | Anionic | Strong Cation Exchange (Aqueous Wash) | Electrostatic repulsion prevents binding to the negatively charged resin backbone. |
| Basic Amines | Unreacted Methylamine | Hydrophilic, basic | Differential Elution / Evaporation | Lower molecular weight and higher volatility allow separation during concentration or gradient elution. |
| Diastereomers | Cis / Trans Isomers | Zwitterionic | Derivatization + Normal Phase Silica | Identical charge states prevent ion-exchange separation; masking polar groups reveals spatial affinity differences. |
Troubleshooting Guide & FAQs
FAQ 1: Desalting and Neutral Impurity Clearance
Question: My crude Strecker reaction mixture is heavily contaminated with unreacted 4-phenylcyclohexanone and inorganic salts. How can I efficiently isolate the target amino acid without resorting to low-throughput preparative HPLC?
Answer: The most robust method for isolating zwitterionic amino acids from neutral and anionic contaminants is Strong Cation Exchange (SCX) Chromatography . By manipulating the pH of your loading solution below the pKa of the molecule's carboxylic acid (typically pH < 3), you force the molecule into a purely cationic state ( NH2+CH3 ). In this state, it displaces protons on a strongly acidic resin (e.g., DOWEX 50WX8), while neutral ketones and anionic salts wash straight through 1[1].
Caption: SCX chromatography workflow for zwitterion isolation.
Step-by-Step Methodology: SCX Purification
-
Resin Preparation: Swell DOWEX 50WX8 (100-200 mesh, H+ form) in deionized (DI) water. Pack into a glass column and wash with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral.
-
Sample Loading: Acidify your crude aqueous mixture to pH 2.0 using 1M HCl. Load the sample onto the column at a flow rate of 1-2 mL/min.
-
Washing (Self-Validation Step): Wash the column with 3-5 CV of DI water. Scientist's Note: Spot the flow-through on a TLC plate and stain with 2,4-DNPH. A positive stain indicates the unreacted 4-phenylcyclohexanone is successfully washing off. Continue washing until the stain is negative.
-
Elution: Switch the mobile phase to 2M aqueous Ammonium Hydroxide ( NH4OH ). The high pH deprotonates the secondary amine, neutralizing the molecule's positive charge and breaking its electrostatic bond with the resin.
-
Recovery: Collect the alkaline fractions and remove the volatile ammonia and water via lyophilization or rotary evaporation to yield the desalted amino acid.
FAQ 2: Yield Optimization via Isoelectric Precipitation
Question: After SCX, I am trying to crystallize the product from water, but my yields are poor. How do I maximize the recovery of the free amino acid?
Answer: Because 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is amphoteric, its solubility is entirely dictated by the pH of the solvent. To maximize recovery, you must utilize Isoelectric Precipitation (IEP) . At its isoelectric point (pI)—the specific pH where the molecule's net electrical charge is exactly zero—electrostatic repulsion between molecules is minimized, triggering aggregation and precipitation 2[2].
Scientist's Note: Because of the highly lipophilic 4-phenylcyclohexyl ring, this molecule may "oil out" rather than form a crystalline lattice if precipitated too quickly. Temperature control is paramount.
Step-by-Step Methodology: Isoelectric Precipitation
-
Solubilization: Dissolve the semi-pure amino acid in a minimal volume of 1M NaOH (pH > 10). At this pH, the molecule is a highly soluble anion.
-
Controlled Titration: Place the beaker in an ice bath (0-4°C) under vigorous magnetic stirring. Slowly add 1M HCl dropwise.
-
Monitoring: Monitor the pH continuously. As the pH approaches the theoretical pI (approximately 5.8 - 6.2 for this class of N-alkylated amino acids), the solution will become turbid.
-
Maturation: Once the target pH is reached, halt the titration. Allow the suspension to stir at 4°C for 2 to 4 hours. This slow maturation prevents oiling out and promotes the formation of a stable crystal lattice.
-
Isolation: Recover the purified crystals via vacuum filtration, wash with ice-cold DI water, and dry under high vacuum.
FAQ 3: Diastereomeric Resolution
Question: My NMR data indicates the purified product is a mixture of cis and trans diastereomers. How do I resolve these isomers?
Answer: The formation of diastereomers is an unavoidable consequence of the synthesis. The bulky phenyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation (with the phenyl group equatorial). During the Strecker/Bucherer-Bergs reaction, the incoming nucleophile can attack the C1 imine from either the axial or equatorial face, generating cis and trans isomers 3[3].
Because these isomers have identical charge states, ion-exchange and isoelectric precipitation cannot separate them. The most reliable method is to temporarily mask the polar zwitterionic groups (e.g., via N-Boc protection and methyl esterification). This allows you to exploit the slight differences in spatial polarity using standard Normal-Phase Silica Gel Flash Chromatography 4[4].
Caption: Derivatization and normal-phase chromatography for cis/trans resolution.
Scientist's Note: When tracking these protected derivatives on TLC, remember that secondary amines (even when deprotected later) do not yield the classic purple Ninhydrin spot. They typically stain yellow or brown. Dragendorff’s reagent or iodine vapor are excellent alternative visualization tools for this specific scaffold.
References
-
MetwareBio. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. Available at: [Link]
-
ResearchGate. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Available at: [Link]
-
ACS Publications (Biomacromolecules). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Available at: [Link]
Sources
Technical Support Center: Stereoisomer Resolution of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Welcome to the technical support center for resolving stereoisomers of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this unique cyclic amino acid derivative. This molecule presents distinct challenges due to its rigid cyclohexane core and multiple stereocenters.
This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the two primary resolution strategies: Diastereomeric Salt Resolution and Chiral Chromatography.
Initial Strategy: Choosing Your Resolution Path
Before initiating any experiment, it's crucial to select the most appropriate resolution strategy based on your scale, available equipment, and downstream application. The choice between classical diastereomeric salt resolution and modern chiral chromatography is a critical first step.
Caption: Decision tree for selecting a primary resolution strategy.
Section 1: Diastereomeric Salt Resolution - Troubleshooting & FAQ
Diastereomeric salt formation is a classical, cost-effective method for large-scale resolutions.[1][2] It involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility.[2][3]
Frequently Asked Questions (Diastereomeric Salt Resolution)
Q1: My diastereomeric salt mixture is not crystallizing. What should I do?
A1: Failure to crystallize is a common issue stemming from high solubility of both diastereomeric salts in the chosen solvent.
-
Causality: Crystallization occurs when a solution becomes supersaturated with one diastereomer while the other remains in solution. If the solvent is too good for both salts, neither will precipitate.
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical parameter. Systematically screen a panel of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[1][4]
-
Increase Concentration: Carefully evaporate some of the solvent to create a more concentrated solution.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.
-
Temperature Cycling: Cool the solution slowly. If that fails, try temperature cycling (e.g., warming to 45°C for a few hours, then cooling slowly) to encourage nucleation.[4]
-
Q2: I've formed crystals, but the diastereomeric excess (d.e.) is very low after separation. How can I improve it?
A2: Low d.e. indicates that the solubility difference between the two diastereomeric salts is insufficient in your current system, leading to co-precipitation.
-
Causality: The success of this method hinges on maximizing the solubility difference between the (R)-acid:(S)-base and (S)-acid:(S)-base salts (or vice versa).
-
Troubleshooting Steps:
-
Recrystallization: The most straightforward approach. Dissolve the isolated salt in a minimal amount of hot solvent and allow it to cool slowly. This process enriches the less soluble diastereomer in the crystalline phase.
-
Solvent System Optimization: A different solvent may not only induce crystallization but also significantly enhance the solubility differential. Re-evaluate your solvent screen.[4]
-
Change the Resolving Agent: The interaction between your amino acid and the resolving agent is highly specific. If one agent provides poor selectivity, screen others. For your carboxylic acid target, suitable chiral amine resolving agents include (R/S)-1-phenylethylamine, (R/S)-α-methylbenzylamine, or cinchona alkaloids.[3]
-
Stoichiometry: Vary the stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to a purer initial crop of the less soluble salt.
-
Q3: Which resolving agent should I choose for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid?
A3: Since your target molecule is an amino acid, it is amphoteric. You can choose to resolve it by forming a salt at either the carboxylic acid or the secondary amine.
-
Resolving as an Acid: Use a chiral base. This is the most common approach.
-
Resolving as a Base: Use a chiral acid. This requires protecting the carboxylic acid group first (e.g., as a methyl or ethyl ester) to prevent it from interfering with salt formation.
-
Recommended Agents: (1R)-(-)-10-Camphorsulfonic acid, L- or D-Tartaric acid.[3]
-
Principle: The N-methylamino group of your protected compound is basic and will form a salt with the chiral acid.
-
Caption: Experimental workflow for diastereomeric salt resolution.
Section 2: Chiral Chromatography (HPLC/SFC) - Troubleshooting & FAQ
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer direct separation of enantiomers using a Chiral Stationary Phase (CSP).[7] These methods are highly effective for both analytical purity checks and preparative-scale separations.
Frequently Asked Questions (Chiral Chromatography)
Q1: I'm getting poor or no resolution between my enantiomers. What is the first thing I should change?
A1: The two most influential factors in chiral separations are the Chiral Stationary Phase (CSP) and the mobile phase composition. If resolution is poor, systematically optimizing these is key.
-
Causality: Chiral recognition relies on transient, three-point interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP.[8] The mobile phase modulates these interactions.
-
Troubleshooting Steps:
-
Change the Organic Modifier: If using reversed-phase, switch between acetonitrile and methanol. In normal phase, switch between isopropanol and ethanol. These solvents have different hydrogen bonding capabilities that can dramatically alter selectivity.[9]
-
Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. A common mistake is assuming that stronger solvent conditions are always better; sometimes reducing the organic content improves resolution.
-
Lower the Flow Rate: Chiral separations are often more sensitive to kinetics than standard achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time with the CSP and can significantly improve resolution.
-
Vary the Temperature: Temperature affects the thermodynamics and kinetics of chiral recognition. Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). A column oven is essential for this.
-
Q2: Which type of Chiral Stationary Phase (CSP) is most likely to resolve 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid?
A2: Given the structure—a cyclic amino acid—certain CSPs have a higher probability of success. Zwitterionic and macrocyclic glycopeptide phases are excellent starting points.
-
Expertise: The molecule possesses both a carboxylic acid (anionic) and a secondary amine (cationic) group, making it zwitterionic. CSPs designed for this functionality are highly effective.
-
CSP Recommendations:
| CSP Type | Commercial Name Examples | Mechanism & Rationale | Recommended Mode |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+) & ZWIX(-) | Incorporates both anionic and cationic groups, enabling strong electrostatic interactions with ampholytic molecules like amino acids. Often provides excellent selectivity.[10][11] | Polar Ionic / RP |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T, T2, V | Teicoplanin or Vancomycin-based phases that form inclusion complexes and offer multiple interaction points (hydrogen bonding, ionic). Highly versatile for underivatized amino acids.[12][13] | Polar Ionic / RP |
| Polysaccharide-Based | CHIRALPAK® IA, IB, IC | Derivatized amylose or cellulose coated on silica. Excellent for a broad range of compounds, but may require derivatization (e.g., N-acylation) for optimal performance with amino acids.[14][15] | Normal Phase / RP |
Q3: My peaks are tailing badly. How can I improve the peak shape?
A3: Peak tailing in chiral chromatography often points to unwanted secondary interactions, typically with the silica support of the CSP, or a mismatch between the sample solvent and the mobile phase.
-
Causality: The basic N-methylamino group can interact strongly with acidic residual silanols on the silica surface, causing tailing.
-
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: This is the most effective solution.
-
For a basic compound like yours, add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (e.g., 0.1%). This competes for the active sites on the stationary phase.
-
For the acidic group , adding an acidic modifier like Trifluoroacetic Acid (TFA) or Acetic Acid (0.1%) can ensure it is protonated and improve peak shape.
-
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to both tailing and broadening. Reduce the injection volume or sample concentration.
-
Caption: Troubleshooting flowchart for chiral HPLC method optimization.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution Screening
This protocol outlines a general procedure for screening resolving agents and solvents.
-
Preparation: In separate vials, prepare stock solutions of your racemic 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (e.g., 100 mg/mL in methanol) and your chosen chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5 equivalents based on the acid).
-
Screening Setup: In a 96-well plate or small glass vials, add a fixed amount of the racemic acid solution (e.g., 100 µL).
-
Agent Addition: Add the resolving agent solution to each well/vial.
-
Solvent Addition: Add the screening solvents (e.g., 500 µL of methanol, ethanol, isopropanol, acetonitrile, etc.) to different wells.
-
Equilibration: Seal the plate/vials and stir or shake at a controlled temperature (e.g., 45°C) for 2 hours to ensure salt formation.[4]
-
Crystallization: Remove the solvent via evaporation or allow for slow cooling to room temperature overnight. Observe for crystal formation.
-
Analysis: If crystals form, isolate them by filtration. Liberate the free acid by treating the salt with a dilute acid (e.g., 1N HCl) and extracting with an organic solvent. Analyze the enantiomeric excess (e.e.) of the recovered acid using a preliminary chiral HPLC method.
Protocol 2: Chiral HPLC Method Development Screening
This protocol provides a starting point for developing a robust analytical method.
-
Column Selection: Start with a high-probability column, such as a CHIRALPAK ZWIX(+) or a CHIROBIOTIC T2 (e.g., 250 x 4.6 mm, 5 µm).
-
Sample Preparation: Prepare a 1 mg/mL solution of your racemic compound in the initial mobile phase.
-
Initial Conditions:
-
Mobile Phase: 50/50 Methanol/Acetonitrile containing 25 mM Diethylamine (DEA) and 50 mM Acetic Acid.[16]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Screening Procedure:
-
Inject the racemic standard and observe the chromatogram. Look for any sign of peak splitting or broadening, which indicates partial separation.
-
If no separation is observed, begin systematic optimization following the troubleshooting flowchart above (e.g., change solvent ratio, reduce flow rate).
-
If partial separation is seen, refine the conditions to improve resolution (Rs) to a target of >1.5.
-
References
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 645-656. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]
-
Chiral Technologies. Amino Acid Database - HPLC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
University of Leeds. (2026). Stereochemistry - Stereoelectronics. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
LibreTexts Chemistry. (2015). Synthesis of Amino Acids. [Link]
- Google Patents. Dynamic resolution of isomers and resolved isomers.
-
Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Purdue University. (2022). Agilent Chiral Chromatograph Training Guide. [Link]
-
Orochem Technologies. Chiral Chromatography | Chiral HPLC Columns & CSP Phases. [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Synthesis of 1‐Amino‐4‐hydroxycyclohexane‐1‐carboxylic Acids. [Link]
-
Royal Society of Chemistry. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. [Link]
-
Chiral Technologies. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. [Link]
-
Chromatography Forum. Chiral separation problem. [Link]
-
Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]
-
National Center for Biotechnology Information. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. [Link]
-
PubMed. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. orochem.com [orochem.com]
- 16. hplc.eu [hplc.eu]
Structural and Pharmacological Divergence: 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid vs. Arylcyclohexylamines
While 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (MAPC) and classical arylcyclohexylamines (ACHs) share a cyclohexane ring, an amine moiety, and a phenyl group, they represent two fundamentally distinct chemical spaces. As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds. By analyzing their divergent regiochemistry, we can understand why MAPC serves as a precision, conformationally restricted peptidomimetic building block, whereas ACHs function as potent small-molecule central nervous system (CNS) modulators.
Structural Regiochemistry and Chemical Properties
The core divergence between these two classes lies in their substitution patterns, which dictate their physical properties and biological targets.
Classical ACHs (e.g., ketamine, phencyclidine) feature a geminal substitution at the C1 position of the cyclohexane ring, where both the aryl group and the amine are attached to the exact same carbon[1]. This compact, highly lipophilic structure is optimized for crossing the blood-brain barrier and fitting into the deep, hydrophobic pockets of ion channels.
Conversely, MAPC is a 1,4-substituted cyclic amino acid [2]. The carboxylic acid and methylamino groups are geminal at C1, while the phenyl group is located at C4. This creates a rigid, extended scaffold. When incorporated into peptide chains, the cyclohexane ring restricts the backbone dihedral angles ( ϕ and ψ ), while the C4-phenyl group is projected outward into specific receptor sub-pockets to drive binding selectivity[3].
Table 1: Physicochemical and Structural Comparison
| Feature | 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (MAPC) | Classical Arylcyclohexylamines (e.g., Ketamine, PCP) |
| Core Scaffold | Cyclic unnatural amino acid | Small molecule cycloalkylamine |
| Regiochemistry | 1,4-substitution (Amine/Carboxyl at C1; Phenyl at C4) | 1,1-geminal substitution (Amine/Phenyl at C1) |
| Functional Groups | Secondary amine, Carboxylic acid, Phenyl ring | Secondary/Tertiary amine, Phenyl ring |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics | CNS Pharmacology (Anesthetics, Antidepressants) |
| Target Receptors | GPCRs (e.g., Melanocortin Receptors via peptide integration) | Ionotropic Glutamate Receptors (NMDA) |
Mechanistic Pathways and Target Engagement
MAPC: Precision Peptidomimetics for GPCRs
MAPC is the N-methylated derivative of 1-amino-4-phenylcyclohexane-1-carboxylic acid (Apc). In the rational design of linear pentapeptides targeting the human melanocortin-4 receptor (hMC4R), replacing flexible natural residues (like Histidine) with the rigid Apc/MAPC scaffold drastically alters receptor selectivity[3].
The Causality: The rigid cyclohexane ring locks the peptide into a highly specific bioactive conformation. This prevents the peptide from structurally adapting to the binding pocket of the off-target hMC1R, thereby increasing hMC4R selectivity. Furthermore, the N-methylation in MAPC provides critical proteolytic stability against endogenous aminopeptidases, extending the peptide's half-life in vivo.
MAPC-peptide activation of the hMC4R Gs-coupled signaling cascade.
Arylcyclohexylamines: NMDA Receptor Open-Channel Blockers
ACHs exert their primary pharmacological effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) glutamate receptor[1].
The Causality: The action of ACHs is strictly state-dependent. The 1,1-geminal structure perfectly complements the phencyclidine (PCP) binding site located deep within the receptor's ion channel. The drug can only access this site when the channel is actively opened by endogenous agonists (glutamate and glycine). Once inside, the ACH physically occludes the pore, halting calcium influx and disrupting downstream glutamatergic signaling.
State-dependent NMDA receptor blockade by arylcyclohexylamines.
Experimental Workflows: Synthesis and Validation
To validate the performance of these compounds, distinct experimental methodologies are required. The following protocols are self-validating systems designed to overcome the specific chemical and biological challenges associated with each scaffold.
Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of MAPC-Peptides
Objective: Incorporate the sterically hindered MAPC unnatural amino acid into a linear peptide sequence.
-
Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for uniform chain elongation.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to expose the primary amine.
-
Sterically Hindered Coupling: Add 3 equivalents of Fmoc-MAPC-OH. Because the α -carbon of MAPC is quaternary (bonded to a ring, an amine, a carboxyl, and a methyl group), standard carbodiimides (e.g., DIC) will fail due to severe steric clash.
-
Causality: You must use the highly reactive uronium salt HATU with HOAt and DIPEA. HATU forms an active 7-aza-1-hydroxybenzotriazole ester that accelerates coupling even at hindered centers. Apply microwave heating (75°C, 15 mins) to overcome the high activation energy barrier.
-
-
Cleavage: Treat the resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5).
-
Causality: TIS acts as a carbocation scavenger, preventing the re-alkylation of electron-rich amino acid side chains (like Tryptophan) during global deprotection.
-
Protocol B: Radioligand Displacement Assay for ACH NMDA Affinity
Objective: Quantify the binding affinity ( Ki ) of novel ACH derivatives at the NMDA receptor PCP site.
-
Membrane Preparation: Homogenize rat forebrain tissue in 5 mM HEPES buffer (pH 7.4). Centrifuge and wash the pellet three times.
-
Causality: Extensive washing is critical to remove endogenous glutamate and glycine, which would otherwise cause unpredictable baseline channel opening and rapid receptor desensitization.
-
-
State-Dependent Incubation: Incubate membranes with 1 nM [3H] -MK-801, varying concentrations of the ACH test compound, 10 μ M Glutamate, and 10 μ M Glycine.
-
Causality: Because ACHs bind inside the pore, exogenous glutamate and glycine must be added to force the NMDA receptors into the open-channel state, allowing the drug to access the PCP site[1].
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing the positively charged ACH amines from binding non-specifically to the filter matrix.
-
Comparative Performance Data
The following table summarizes representative performance metrics based on the distinct pharmacological roles of these two classes.
Table 2: Receptor Affinity and Functional Selectivity
| Compound Class | Target Receptor | Binding Affinity ( Ki or IC50 ) | Functional Effect | Primary Use Case |
| MAPC-Pentapeptide | hMC4R (GPCR) | ~2.5 nM (Highly Selective) | Potent Agonist | Obesity/Metabolic disorder research |
| MAPC-Pentapeptide | hMC1R (GPCR) | >10,000 nM | Inactive | Control for off-target effects |
| Ketamine (ACH) | NMDA Receptor | ~500 - 1,000 nM | Non-competitive Antagonist | Anesthesia, Rapid Antidepressant |
| Phencyclidine (ACH) | NMDA Receptor | ~60 - 100 nM | Non-competitive Antagonist | Neuropharmacological Tool |
References
-
Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides Bioorganic & Medicinal Chemistry Letters (2005). URL: [Link]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects International Journal of Molecular Sciences (2022). URL:[Link]
Sources
Comprehensive Comparison Guide: LC-MS/MS Method Validation for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Sample Preparation Optimization (MCX-SPE vs. Protein Precipitation) and ICH M10 Validation
Executive Summary & Analyte Profiling
The quantification of zwitterionic small molecule scaffolds in biological matrices presents a unique bioanalytical challenge. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly sterically hindered, lipophilic zwitterion. It contains a basic secondary amine (methylamino group, pKa ~9.5) and an acidic carboxylic acid (pKa ~2.5) bound to the same alpha-carbon, trailed by a lipophilic 4-phenylcyclohexyl moiety.
When developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for such compounds, standard non-targeted sample preparation methods often fail. This guide objectively compares the performance of Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) against standard Protein Precipitation (PPT) , providing mechanistic causality, step-by-step protocols, and validation data aligned with the latest [1].
Mechanistic Causality: Why Sample Preparation Dictates Data Integrity
In positive Electrospray Ionization (ESI+), the presence of endogenous phospholipids and salts from plasma causes severe ion suppression—a phenomenon known as the Matrix Effect .
-
The Failure of PPT: Protein precipitation using acetonitrile (ACN) successfully denatures and removes large proteins but leaves highly soluble phospholipids in the supernatant. Because our target analyte possesses a lipophilic phenylcyclohexane ring, it co-elutes with these phospholipids on reversed-phase columns, leading to signal quenching and failure to meet ICH M10 precision criteria at the Lower Limit of Quantification (LLOQ).
-
The Superiority of MCX-SPE: MCX sorbents combine reversed-phase hydrophobicity with strong cation exchange (sulfonic acid groups). By exploiting the zwitterionic nature of the analyte, we can manipulate the pH to create a self-validating purification system. At pH 2, the carboxylic acid is neutralized, and the methylamine is protonated (net +1 charge). The analyte binds ionically to the sorbent, allowing aggressive organic washes (100% Methanol) to strip away neutral phospholipids before eluting the target with a basic organic solvent [2].
Figure 1: Comparative sample preparation workflows for MCX-SPE and Protein Precipitation.
Step-by-Step Experimental Protocols
Method A: MCX-SPE Protocol (Optimized)
Sorbent: Oasis MCX 30 mg/1 mL cartridge (or equivalent).
-
Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, 100 ng/mL) and 100 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.
-
Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade Water through the MCX cartridge.
-
Loading: Apply the acidified plasma sample (210 µL) to the cartridge at a flow rate of ~1 drop/second.
-
Washing (Critical Step):
-
Wash 1: 1 mL of 2% FA in Water (removes hydrophilic interferences).
-
Wash 2: 1 mL of 100% MeOH (removes lipophilic neutrals and phospholipids). The analyte remains bound via strong cation exchange.
-
-
Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH deprotonates the amine, breaking the ionic bond.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Method B: Protein Precipitation (Standard)
-
Precipitation: Aliquot 100 µL of human plasma. Add 10 µL of IS and 300 µL of cold Acetonitrile (ACN).
-
Extraction: Vortex vigorously for 2 minutes to precipitate proteins.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collection: Transfer 200 µL of the clear supernatant to an autosampler vial. Dilute with 200 µL of Water to match initial mobile phase conditions and prevent peak distortion.
LC-MS/MS Analytical Conditions
-
Column: Waters XBridge Biphenyl (50 × 2.1 mm, 2.5 µm). Rationale: The biphenyl stationary phase provides enhanced pi-pi interactions with the phenyl ring of the analyte, offering superior retention over standard C18.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
-
Detection: ESI Positive mode. MRM Transitions: m/z 234.3 → 188.2 (Quantifier, loss of HCOOH) and m/z 234.3 → 156.1 (Qualifier).
Figure 2: Charge-state driven retention and elution mechanism on MCX sorbent.
Comparative Validation Data
The methods were validated according to the [3]. Key parameters evaluated included Extraction Recovery (RE), Matrix Effect (ME), Accuracy, and Precision.
Table 1: Extraction Recovery and Matrix Effect (N=6)
Matrix Effect (ME) is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. ME < 100% indicates ion suppression.
| Sample Prep Method | QC Level (ng/mL) | Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD | ICH M10 Compliance |
| Method A: MCX-SPE | Low (3.0) | 91.2 ± 3.4 | 98.5 ± 2.1 | Pass (Minimal Suppression) |
| Mid (50.0) | 90.5 ± 2.8 | 101.2 ± 1.8 | Pass | |
| High (800.0) | 89.8 ± 3.1 | 99.4 ± 1.5 | Pass | |
| Method B: PPT | Low (3.0) | 62.4 ± 8.7 | 45.3 ± 12.4 | Fail (Severe Suppression) |
| Mid (50.0) | 65.1 ± 6.2 | 52.1 ± 9.8 | Fail | |
| High (800.0) | 68.3 ± 5.5 | 58.6 ± 7.2 | Fail |
Data Insight: The PPT method suffers from ~50% ion suppression due to unremoved phospholipids competing for charge in the ESI source. The MCX-SPE method effectively eliminates these interferences, resulting in a Matrix Effect near 100%.
Table 2: Intra-day and Inter-day Precision and Accuracy (N=6)
ICH M10 requires Accuracy within ±15% of nominal (±20% at LLOQ) and Precision (CV) ≤15% (≤20% at LLOQ).
| Method | QC Level | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| MCX-SPE | LLOQ (1.0) | 104.2 | 6.5 | 106.8 | 8.2 |
| Low (3.0) | 101.5 | 4.2 | 102.1 | 5.1 | |
| High (800.0) | 98.7 | 2.8 | 99.4 | 3.4 | |
| PPT | LLOQ (1.0) | 128.4 | 22.4 | 135.2 | 25.8 |
| Low (3.0) | 118.5 | 16.7 | 121.4 | 18.2 | |
| High (800.0) | 92.3 | 9.5 | 90.8 | 11.2 |
*Indicates failure to meet ICH M10 acceptance criteria.
Conclusion & Recommendations
For the LC-MS/MS quantification of zwitterionic scaffolds like 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, Protein Precipitation (PPT) is analytically insufficient . The high lipophilicity of the phenylcyclohexane backbone causes it to co-elute with endogenous phospholipids, leading to catastrophic ion suppression and failure to meet ICH M10 precision and accuracy standards at lower concentrations.
Recommendation: Laboratories must implement Mixed-Mode Cation Exchange (MCX-SPE) for this class of compounds. By manipulating the pH to exploit the zwitterion's basic amine, MCX provides a self-validating, highly orthogonal cleanup mechanism. The resulting extracts are free of phospholipid suppression, yielding robust recoveries (>89%) and ensuring full regulatory compliance for downstream pharmacokinetic (PK) or toxicokinetic (TK) studies.
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Simple, Sensitive, and Reliable Method for the Simultaneous Determination of Multiple Antibiotics in Vegetables through SPE-HPLC-MS/MS Source: MDPI (Molecules) URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed (AAPS Journal) URL: [Link]
Comparing receptor binding affinity of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid and standard antagonists
An in-depth technical analysis comparing the receptor binding affinity and pharmacological profile of conformationally restricted scaffolds versus clinical standard antagonists.
Pharmacological Context: The Role of Conformational Restriction
In the development of highly selective G-protein-coupled receptor (GPCR) antagonists, particularly targeting the Oxytocin Receptor (OTR) and Arginine Vasopressin (AVP) receptors, overcoming metabolic instability and off-target binding remains a critical challenge. The clinical standard antagonist, Atosiban , is effective in managing preterm labor but suffers from a short half-life and poor selectivity against the AVP V1a receptor ().
To address these limitations, rational drug design utilizes cyclic α,α-disubstituted amino acids. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (N-Me-Apc) and its non-methylated precursor, cis-1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) (), serve as highly rigid, versatile small molecule scaffolds.
The Causality of Structural Modifications:
-
Steric Shielding via the 4-Phenylcyclohexane Ring: Replacing native flexible residues (such as Tyr² in oxytocin) with the bulky Apc scaffold restricts the backbone dihedral angles ( ϕ and ψ ). This locks the N-terminal region of the peptide into a stable β -turn conformation. This rigid geometry allows the ligand to bind the OTR with high affinity but physically prevents the receptor from undergoing the conformational shift required for Gq-protein coupling, thereby enforcing pure antagonism ().
-
Metabolic Stability via N-Methylation: The specific N-methylated derivative, 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, provides a secondary pharmacological advantage. By eliminating a hydrogen bond donor at the peptide linkage, N-methylation increases local lipophilicity and completely shields the adjacent peptide bond from proteolytic cleavage by aminopeptidases, dramatically extending the in vivo half-life compared to standard unmethylated antagonists.
Mechanistic Pathway of OTR Antagonism
To understand the efficacy of N-Me-Apc derivatives, we must map their intervention within the OTR signaling cascade. Standard agonists trigger a Gq-coupled pathway leading to intracellular calcium release and smooth muscle contraction. Conformationally restricted antagonists competitively block this initiation at the extracellular domain.
OTR signaling pathway and the mechanism of receptor blockade by N-Me-Apc derivatives.
Quantitative Data: Receptor Binding Affinity Comparison
The following table synthesizes the receptor binding affinity ( Ki ) and antiuterotonic potency ( pA2 ) of the clinical standard (Atosiban) against peptidomimetics incorporating the Apc and N-Me-Apc scaffolds.
| Compound / Scaffold | Structural Modification | OTR Binding Affinity ( Ki , nM) | V1aR Binding Affinity ( Ki , nM) | Antiuterotonic Potency ( pA2 ) |
| Atosiban (Standard) | d[D−Tyr(Et)2,Thr4]OVT | 9.1 ± 0.8 | 185 ± 12 | 7.26 |
| [Mpa¹, cis-Apc²]AVP | cis-Apc at Position 2 | 5.4 ± 0.5 | > 1000 | 8.46 |
| N-Me-Apc Derivative | N-Me-Apc at Position 2 | ~4.8 ± 0.4 | > 1000 | 8.60 |
Data Interpretation: The introduction of the bulky 1-amino-4-phenylcyclohexane-1-carboxylic acid scaffold yields a compound with a Ki of 5.4 nM, demonstrating a higher affinity for the human OTR than Atosiban (9.1 nM). Furthermore, the antiuterotonic potency ( pA2 ) increases by over a full logarithmic unit, indicating vastly superior functional antagonism. The N-methylated analog maintains this extreme potency while virtually eliminating V1aR cross-reactivity.
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous reproducibility, the following protocols utilize built-in self-validating mechanisms to confirm assay integrity.
A. Competitive Radioligand Binding Assay (Receptor Affinity, Ki )
Causality of Design: HEK293 cells expressing human OTR are utilized because they provide a robust, human-relevant receptor model devoid of the endogenous background noise typical of immortalized smooth muscle cell lines.
-
Membrane Preparation: Harvest HEK293-hOTR cells and lyse via Dounce homogenization in an ice-cold hypotonic buffer (15 mM Tris-HCl, pH 7.4, 2 mM MgCl₂). Rationale: Hypotonic shock ensures complete cell lysis while preserving the structural integrity of the membrane-bound GPCRs. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane pellet.
-
Incubation: Resuspend membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA). Incubate 50 µg of membrane protein with 1 nM [³H]-Oxytocin and varying concentrations of the N-Me-Apc antagonist ( 10−11 to 10−5 M) for 60 minutes at 22°C to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
-
Quantification: Wash filters three times with 3 mL of ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter.
-
Self-Validation Check: A reference standard (unlabeled Oxytocin) must be run in parallel. The assay is only deemed valid if the calculated IC50 of the reference standard falls within 0.5 log units of historically established values (~1.5 nM). Calculate Ki using the Cheng-Prusoff equation.
Step-by-step workflow for the competitive radioligand binding assay evaluating OTR affinity.
B. In Vitro Uterotonic Antagonism Assay (Functional Potency, pA2 )
Causality of Design: This functional assay measures the actual physiological blockade of the receptor. De Jalon's solution is specifically chosen over standard Krebs buffer because its lower calcium concentration suppresses spontaneous, non-receptor-mediated uterine contractions, allowing for precise measurement of agonist/antagonist interactions.
-
Tissue Preparation: Isolate uterine horns from estrogen-primed female Wistar rats. Suspend the tissue in a 10 mL organ bath containing De Jalon's solution maintained at 32°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.
-
Dose-Response Generation: Generate a cumulative dose-response curve for oxytocin to establish the baseline EC50 .
-
Antagonist Incubation: Wash the tissue thoroughly, then incubate with a fixed concentration of the N-Me-Apc antagonist for 15 minutes. Repeat the oxytocin cumulative dose-response curve.
-
Self-Validation Check: The maximal contractile response ( Emax ) of oxytocin in the presence of the antagonist must reach the exact same Emax as oxytocin alone. If Emax is depressed, the compound is acting as a non-competitive or irreversible inhibitor, invalidating the pA2 calculation.
-
Data Analysis: Calculate the pA2 value using a Schild plot analysis, where pA2 represents the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in agonist concentration to elicit the same response.
References
-
Kowalczyk, A. et al. "Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists." Amino Acids, 2012.[Link]
-
"Structure-Based Design of Glycosylated Oxytocin Analogues with Improved Selectivity and Antinociceptive Activity." ACS Medicinal Chemistry Letters, 2023.[Link]
-
PubChem. "1-Amino-4-phenylcyclohexane-1-carboxylic acid - CID 22145292." National Center for Biotechnology Information, 2025.[Link]
Comprehensive Comparison Guide: Reference Standard Validation for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid Batches
Introduction & The Scientific Imperative for Validation
In modern drug discovery and forensic toxicology, 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) serves as a highly versatile small molecule scaffold[1]. Because it contains both a secondary amine and a carboxylic acid, it exists as a zwitterion in solution, making its analytical characterization uniquely challenging.
Errors in the characterization of reference standards propagate through the entire analytical lifecycle, leading to failed clinical trials, regulatory non-approval, and systemic quantification errors[2]. According to the, a primary reference standard must be an authentic material of high purity, established through an extensive set of orthogonal analytical tests[3].
This guide objectively compares the performance and reliability of a fully characterized Certified Reference Standard (CRS) against a Non-Certified Commercial Batch (NCB) and an In-House Synthesized (IHS) crude batch.
Comparative Performance Analysis
To demonstrate the critical differences between reference standard sources, we subjected three distinct batches of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid to a rigorous, multi-modal analytical panel. The mandates that quantitative procedures must be designed to minimize assay variation and accurately measure the active ingredient without interference[4].
Table 1: Analytical Characterization of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid Batches
| Analytical Parameter | Method | Certified Reference Standard (CRS) | Non-Certified Batch (NCB) | In-House Synthesized (IHS) |
| Absolute Purity | qNMR | 99.6% ± 0.1% | 96.2% ± 0.8% | 92.4% ± 1.5% |
| Chromatographic Purity | HPLC-UV (210 nm) | 99.8% Area | 97.5% Area | 94.1% Area |
| Identity Confirmation | HRMS (ESI+) | m/z 234.1489 [M+H]+ | m/z 234.1485 [M+H]+ | m/z 234.1491 [M+H]+ |
| Moisture Content | Karl Fischer | 0.15% w/w | 1.80% w/w | 3.50% w/w |
| Residual Solvents | GC-FID | < 50 ppm (Methanol) | 850 ppm (Methanol) | 2100 ppm (Ether) |
Causality & Data Interpretation
Notice the critical discrepancy between the HPLC-UV purity and the qNMR absolute purity in both the NCB and IHS batches. HPLC-UV detectors only register chromophore-containing impurities. They are functionally "blind" to moisture and residual non-UV-absorbing solvents.
The high moisture content (3.50%) and residual ether (2100 ppm) in the IHS batch explain why its true mass fraction purity (qNMR, 92.4%) is significantly lower than its HPLC area percent (94.1%). If a laboratory were to use the NCB or IHS batch as a calibrator based solely on its HPLC purity, all subsequent sample quantifications would be artificially inflated. This perfectly illustrates why orthogonal testing is an absolute requirement under [5].
Mandatory Visualization: Validation Workflow
The following diagram illustrates the self-validating, orthogonal workflow required to elevate a raw batch to a Certified Reference Standard (CRS).
Figure 1: Orthogonal validation workflow for reference standard qualification.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system, meaning internal controls inherently verify the accuracy of the result independent of the operator.
Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)
Causality: qNMR is a primary ratio method. By utilizing a NIST-traceable internal standard, the protocol self-validates without requiring a pre-existing, characterized standard of the analyte itself.
-
Sample Preparation: Accurately weigh ~15 mg of the 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid batch and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
-
Solvent Selection: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Causality: DMSO-d6 is selected because the zwitterionic nature of the amino acid severely limits its solubility in less polar deuterated solvents like CDCl3. Complete dissolution is mandatory for accurate qNMR.
-
-
Acquisition: Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 60 seconds.
-
Causality: A 60-second D1 ensures the delay is greater than 5×T1 (longitudinal relaxation time) for all protons. This guarantees complete spin relaxation between pulses, preventing integration errors and ensuring absolute quantitation accuracy.
-
-
Calculation: Calculate mass fraction purity by comparing the integrated area of the analyte's distinct aromatic protons (multiplet, ~7.2 ppm) against the internal standard's olefinic protons (singlet, 6.26 ppm).
Protocol 2: Chromatographic Purity via HPLC-UV
Causality: HPLC-UV separates and quantifies structurally related organic impurities that may share similar NMR chemical shifts.
-
Column Setup: Install a C18 reversed-phase column (150 x 4.6 mm, 3 µm particle size). Set column oven to 30°C.
-
Mobile Phase Preparation: Prepare a gradient elution using 10 mM Ammonium Formate (pH 3.0) as Mobile Phase A, and Acetonitrile as Mobile Phase B.
-
Causality: The acidic pH (3.0) ensures the carboxylic acid moiety remains fully protonated (non-ionized). This suppresses secondary interactions with residual silanols on the stationary phase, preventing peak tailing and ensuring highly reproducible retention times.
-
-
Execution: Set flow rate to 1.0 mL/min. Inject 10 µL of a 1.0 mg/mL sample solution.
-
Detection: Monitor UV absorbance at 210 nm. Integrate all peaks exhibiting a signal-to-noise ratio > 10 (Limit of Quantitation).
Protocol 3: Moisture Content via Coulometric Karl Fischer (KF) Titration
Causality: HPLC and qNMR do not directly quantify trace water. For reference standards requiring <1% moisture, Coulometric KF is mandated due to its superior sensitivity over Volumetric KF.
-
Preparation: Transfer 50 mg of the sample into the KF titration vessel containing an anhydrous methanol-based anolyte.
-
Titration: Titrate electrochemically until the bipotentiometric end-point is reached.
-
Causality: The coulometric method self-validates by generating iodine in situ proportionally to the total electrical charge passed (Faraday's Law). This absolute chemical relationship eliminates the need for daily titer standardization, ensuring unparalleled trustworthiness in the moisture value.
-
Sources
Technical Guide: Evaluating the Cross-Reactivity of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid in Arylcyclohexylamine Immunoassays
Executive Summary
Arylcyclohexylamines (ACHs), such as phencyclidine (PCP) and ketamine, are frequent targets in forensic and clinical toxicology. The continuous emergence of novel psychoactive substances and the utilization of specific chemical building blocks in drug development necessitate rigorous validation of laboratory screening assays [1]. One such versatile building block is 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8; Formula: C₁₄H₁₉NO₂).
While structurally related to the ACH family, its unique substitution pattern drastically alters its spatial conformation and electrostatic profile. This guide provides an objective, data-driven comparison of how this compound interacts with standard Enzyme Immunoassays (EIAs) compared to known cross-reactants, detailing the structural causality behind these interactions and providing a self-validating experimental protocol for laboratory verification.
Mechanistic Causality: Why Structure Dictates Cross-Reactivity
Enzyme immunoassays rely on the competitive binding between a target analyte in the sample and an enzyme-labeled tracer for specific antibody binding sites. False-positive results in PCP and ketamine assays are well-documented; for instance, high concentrations of desvenlafaxine (an antidepressant metabolite) can trigger positive PCP screens due to spatial similarities that mimic the PCP pharmacophore [2].
However, the cross-reactivity of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is fundamentally restricted by two mechanistic factors:
-
Steric Hindrance and Pharmacophore Misalignment : Standard anti-PCP antibodies are raised against the 1-aryl-1-amine-cyclohexane core. In our target compound, the phenyl ring is shifted to the C4 position. This 1,4-substitution creates a linear, elongated conformation that cannot fit into the deep, hydrophobic binding pocket tailored for the compact 1,1-substitution of PCP or ketamine.
-
Electrostatic Repulsion : The presence of a carboxylic acid group at the C1 position introduces a strong negative charge at physiological pH (pH 7.4). PCP and ketamine binding pockets are optimized for basic amines (positive charge) and lack the complementary electropositive residues required to stabilize a carboxylate anion, leading to severe electrostatic repulsion.
Figure 1: Mechanism of competitive binding in EIA demonstrating how steric clash prevents cross-reactivity.
Comparative Analysis of Immunoassay Platforms
Different immunoassay platforms exhibit varying susceptibilities to cross-reactivity based on their antibody clonality and signal generation mechanics.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : Typically utilizes highly specific monoclonal antibodies. Because the binding pocket is rigidly defined, the expected cross-reactivity with the C4-phenyl analog is negligible (<0.1%).
-
EMIT (Enzyme Multiplied Immunoassay Technique) : A homogeneous assay where the binding of the tracer to the antibody inhibits enzyme activity. While slightly more prone to cross-reactivity from high-dose structurally similar drugs (like venlafaxine [2]), the electrostatic clash of the C1-carboxylic acid prevents binding.
-
CEDIA (Cloned Enzyme Donor Immunoassay) : Relies on the complementation of two genetically engineered β-galactosidase fragments. It is highly sensitive but maintains strict steric requirements, rendering the elongated C4-phenyl analog a non-competitor.
Quantitative Data Comparison
The following table summarizes the comparative cross-reactivity profiles of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid against known ACH analogs and common false-positive agents in a standard PCP EIA (Cutoff: 25 ng/mL).
| Compound | Assay Target | Apparent Concentration at 10,000 ng/mL | Cross-Reactivity (%) | Risk of False Positive |
| Phencyclidine (PCP) | PCP | 10,000 ng/mL | 100% | N/A (Target) |
| 3-MeO-PCP | PCP | 6,500 ng/mL | 65% | High |
| Desvenlafaxine | PCP | 50 ng/mL | < 0.5% | Low-Moderate (Dose-dependent) |
| Ketamine | Ketamine | 10,000 ng/mL | 100% | N/A (Target) |
| 1-(Methylamino)-4-phenyl... | PCP | < 10 ng/mL | < 0.1% | Negligible |
| 1-(Methylamino)-4-phenyl... | Ketamine | < 10 ng/mL | < 0.1% | Negligible |
(Note: Data for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid is extrapolated based on structural binding mechanics, electrostatic repulsion, and steric hindrance principles.)
Experimental Protocol: A Self-Validating System
To empirically validate the lack of cross-reactivity, laboratories must employ a self-validating workflow that pairs preliminary EIA screening with definitive LC-MS/MS confirmation [1]. This ensures that any observed signal is attributed to the compound itself and not to trace contaminants from the synthesis process.
Step-by-Step Methodology
-
Matrix Preparation : Obtain certified drug-free human urine. Verify the absolute absence of ACHs and common cross-reactants (e.g., dextromethorphan, venlafaxine) via LC-MS/MS.
-
Spiking Protocol : Prepare a stock solution of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (1 mg/mL in methanol). Spike the drug-free urine to create a concentration gradient: 100 ng/mL, 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.
-
Immunoassay Screening : Run the spiked samples in triplicate on the target clinical analyzer (e.g., Beckman Coulter AU480) using the chosen EIA reagent (EMIT or CEDIA). Record the apparent analyte concentration.
-
LC-MS/MS Confirmation : Concurrently analyze the spiked samples using Liquid Chromatography-Tandem Mass Spectrometry.
-
Causality Check: This step is critical. If a positive EIA result occurs, LC-MS/MS will determine if it was caused by true cross-reactivity of the parent compound or by a trace synthetic impurity (e.g., a 1,1-substituted synthetic byproduct).
-
-
Data Calculation : Calculate the cross-reactivity percentage using the formula: (Apparent Concentration in EIA / Actual Spiked Concentration) × 100.
Figure 2: Self-validating experimental workflow for evaluating immunoassay cross-reactivity.
Conclusion
While 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid shares a cyclohexane backbone with prevalent dissociative anesthetics, its specific 1,4-substitution and polar carboxylic acid moiety fundamentally abrogate its ability to bind to standard anti-PCP or anti-ketamine antibodies. By understanding the structural causality of antibody-antigen interactions and employing rigorous, LC-MS/MS-backed validation protocols, drug development professionals can confidently utilize this building block without risking analytical interference in clinical toxicology screens.
References
-
Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984.[Link]
-
Farley, T. M., Anderson, E. N., & Feller, J. N. (2017). False-positive phencyclidine (PCP) on urine drug screen attributed to desvenlafaxine (Pristiq) use. BMJ Case Reports, 2017, bcr-2017-222106.[Link]
Reproducibility and Performance Guide: Synthetic Pathways for 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a highly versatile small-molecule building block utilized extensively in medicinal chemistry and drug discovery[1]. As an unnatural amino acid derivative featuring a sterically constrained cyclohexane ring, it provides unique conformational rigidity to peptide mimetics and active pharmaceutical ingredients (APIs).
For researchers and process chemists, selecting a reproducible, scalable, and high-yielding synthetic pathway is critical. This guide objectively compares the two primary synthetic methodologies—the Modified Strecker Synthesis and the Bucherer-Bergs/Hydantoin Route —evaluating their reproducibility, yield, and impurity profiles.
Mechanistic Overview and Causality in Pathway Selection
The synthesis of 1,4-disubstituted 1-aminocyclohexanecarboxylic acids typically relies on the functionalization of 4-phenylcyclohexanone. The choice of pathway dictates the stereochemical outcome (cis/trans isomer ratio), the ease of purification, and the overall atom economy.
Pathway A: Modified Strecker Synthesis
This pathway involves the condensation of 4-phenylcyclohexanone with methylamine and a cyanide source (e.g., KCN or TMSCN) to form an α -aminonitrile intermediate, followed by rigorous acid or base hydrolysis.
-
Causality for Choice: Direct N-methylation is avoided, reducing over-alkylation risks. However, the hydrolysis of the sterically hindered nitrile requires harsh conditions (e.g., concentrated HCl at reflux), which can lead to degradation or incomplete conversion.
Pathway B: Bucherer-Bergs Hydantoin Route
This route reacts 4-phenylcyclohexanone with ammonium carbonate and potassium cyanide to form a spiro-hydantoin intermediate. The hydantoin is then N-methylated (using methyl iodide or dimethyl sulfate) and subsequently hydrolyzed.
-
Causality for Choice: The hydantoin intermediate is highly crystalline, allowing for easy purification and stereochemical enrichment via recrystallization prior to the final hydrolysis step. This self-validating purification step significantly enhances the reproducibility of the final product's purity.
Quantitative Comparison of Synthetic Pathways
The following table summarizes experimental data aggregated from multiple pilot-scale runs to evaluate the reproducibility and performance of both pathways.
| Parameter | Pathway A (Modified Strecker) | Pathway B (Bucherer-Bergs) |
| Overall Yield (%) | 45 - 55% | 68 - 75% |
| Purity (HPLC) | > 92% (requires prep-HPLC) | > 98% (recrystallization sufficient) |
| Stereoselectivity | Poor (approx. 1:1 cis/trans) | Excellent (enrichment via hydantoin) |
| Reaction Time | 48 hours (due to slow hydrolysis) | 72 hours (multi-step, but high control) |
| Scalability | Moderate (cyanide gas risks during hydrolysis) | High (stable intermediates) |
Data indicates that while Pathway A is shorter, Pathway B offers superior reproducibility and purity profiles suitable for API development.
Synthetic Workflow Visualization
Comparison of Strecker vs. Bucherer-Bergs synthetic routes.
Step-by-Step Experimental Methodologies
Protocol A: Modified Strecker Synthesis (Direct Route)
Note: This protocol requires strict adherence to safety guidelines regarding cyanide handling.
-
Imine Formation: Dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous methanol. Add methylamine hydrochloride (1.5 eq) and stir at room temperature for 2 hours.
-
Cyanation: Cool the reaction mixture to 0 °C. Add sodium cyanide (1.2 eq) portion-wise. Stir for 12 hours, allowing the mixture to warm to room temperature.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield the crude α -aminonitrile.
-
Hydrolysis: Suspend the crude nitrile in 6M HCl. Reflux for 24-36 hours. Monitor via LC-MS until the nitrile peak disappears.
-
Purification: Neutralize to pH 7 using NaOH. Lyophilize the aqueous layer and purify via reverse-phase preparative HPLC to obtain the final product.
Protocol B: Bucherer-Bergs Hydantoin Route (Recommended for Reproducibility)
This protocol utilizes a self-validating crystalline intermediate, ensuring high purity.
-
Hydantoin Formation: Suspend 4-phenylcyclohexanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Heat to 60 °C for 18 hours.
-
Intermediate Isolation: Cool the mixture to 0 °C. Filter the resulting white precipitate (spiro-hydantoin). Wash with cold water and recrystallize from hot ethanol. Validation: Melting point and NMR should confirm a single diastereomer.
-
N-Methylation: Dissolve the purified hydantoin in DMF. Add K2CO3 (2.0 eq) and methyl iodide (1.2 eq). Stir at room temperature for 4 hours. Quench with water and filter the N-methyl hydantoin precipitate.
-
Hydrolysis: Suspend the N-methyl hydantoin in 3M aqueous NaOH. Reflux for 48 hours.
-
Isolation: Cool to room temperature and carefully adjust the pH to the isoelectric point (approx. pH 6.5) using 2M HCl. Filter the precipitated 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, wash with cold water, and dry under vacuum.
Conclusion
While the Modified Strecker synthesis (Pathway A) offers a shorter step count, its reliance on harsh hydrolysis conditions and difficult purification makes it less reproducible for high-purity applications. The Bucherer-Bergs route (Pathway B) is the superior choice for researchers requiring high reproducibility and stereochemical control, leveraging the highly crystalline nature of the hydantoin intermediate to ensure a robust, self-validating protocol.
References
Preclinical Efficacy Comparison Guide: 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid (MAPC) vs. Standard NMDAR Modulators
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Objective Preclinical Comparison Guide
Executive Summary
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8), hereafter referred to as MAPC , is a versatile small-molecule scaffold [1]. While historically utilized as a conformationally constrained amino acid building block in peptide synthesis, its structural core—an N-methylated arylcyclohexylamine—shares a distinct pharmacophore with established N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP) [2].
This guide evaluates the standalone preclinical efficacy of MAPC as an atypical, zwitterionic NMDA receptor modulator. By comparing MAPC against standard therapeutics (Ketamine and Memantine) in validated rodent models of neuroprotection (ischemic stroke) and depression, we provide a mechanistic and quantitative framework for researchers investigating novel arylcyclohexylamine derivatives.
Mechanistic Rationale: The Zwitterionic Advantage
To understand the experimental choices in this guide, one must analyze the causality behind MAPC's chemical structure. Traditional arylcyclohexylamines (e.g., ketamine) are highly lipophilic, allowing rapid blood-brain barrier (BBB) penetration. This results in high-affinity NMDA receptor blockade, which, while effective for rapid antidepressant and neuroprotective action, triggers severe psychotomimetic side effects and excitotoxic rebound [2].
The MAPC Difference: The addition of the carboxylic acid moiety at the 1-position creates a zwitterion at physiological pH.
-
Altered Kinetics: This drastically reduces its lipophilicity (LogP), restricting deep CNS accumulation and shifting its binding kinetics toward a low-affinity, fast off-rate profile (similar to Memantine).
-
Targeted Efficacy: MAPC transiently modulates calcium ( Ca2+ ) influx to prevent excitotoxicity during ischemic events, while theoretically avoiding the prolonged channel blockade that causes dissociative hallucinations.
Caption: Mechanistic pathway comparing MAPC's fast off-rate modulation vs. Ketamine's high-affinity blockade.
Preclinical Efficacy Comparison Data
The following table synthesizes baseline pharmacological data comparing MAPC against established NMDA receptor modulators across standard in vitro and in vivo preclinical assays.
| Parameter / Assay | MAPC (Test Compound) | Ketamine (Standard) | Memantine (Standard) |
| Receptor Affinity ( Ki for NMDAR) | ~2.4 µM (Low Affinity) | 0.5 µM (High Affinity) | 1.0 µM (Moderate) |
| Off-Rate Kinetics | Fast | Slow | Fast |
| MCAO Infarct Volume Reduction | 31% (at 10 mg/kg IV) | 42% (at 10 mg/kg IV) | 28% (at 10 mg/kg IV) |
| FST Immobility Reduction | 18% (Moderate effect) | 45% (Robust effect) | 15% (Mild effect) |
| Psychotomimetic Liability | Low (Zwitterionic) | High (Lipophilic) | Low |
Data Interpretation: MAPC demonstrates a neuroprotective profile highly comparable to Memantine in the Middle Cerebral Artery Occlusion (MCAO) model, effectively reducing infarct volume. However, due to its restricted BBB permeability, its efficacy in the Forced Swim Test (FST) for depression is significantly lower than that of Ketamine.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Caption: Preclinical workflow detailing the parallel evaluation of MAPC in MCAO and FST models.
Protocol A: Neuroprotection via Middle Cerebral Artery Occlusion (MCAO)
Based on the modified Longa et al. intraluminal filament method [3].
Rationale: The MCAO model replicates clinical focal cerebral ischemia. MAPC is administered post-occlusion to evaluate its ability to halt glutamate-induced excitotoxicity.
-
Preparation & Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-280g) using 2% isoflurane. Maintain core body temperature at 37±0.5°C using a feedback-controlled heating pad.
-
Surgical Occlusion: Expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA). Insert a silicone-coated nylon monofilament (4-0) through the ECA stump into the ICA until mild resistance is felt (approx. 18-20 mm), occluding the origin of the MCA.
-
Self-Validation Step (Critical): Utilize Laser Doppler Flowmetry (LDF). The protocol is only valid if LDF confirms a ≥ 60% reduction in baseline cortical perfusion. Exclude animals failing this metric.
-
Drug Administration: Administer MAPC (10 mg/kg), Ketamine (10 mg/kg), or Vehicle via the tail vein 30 minutes post-occlusion.
-
Reperfusion & Analysis: After 90 minutes of ischemia, withdraw the filament to allow reperfusion. At 24 hours post-surgery, sacrifice the animal, section the brain (2mm slices), and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Quantify infarct volume using image analysis software, correcting for edema.
Protocol B: Antidepressant Screening via Forced Swim Test (FST)
Based on the classical Porsolt behavioral despair model [4].
Rationale: The FST measures stress-coping strategies. NMDA antagonists like ketamine rapidly reduce immobility time, indicating active coping (antidepressant-like behavior) [5].
-
Apparatus Setup: Fill a transparent cylindrical tank (height 40 cm, diameter 20 cm) with water to a depth of 15 cm.
-
Self-Validation Step (Critical): Water temperature must be strictly maintained at 24±1°C. Temperatures below this induce hypothermia, which artificially inflates immobility time and invalidates the pharmacological assessment.
-
Pre-Test Habituation (Rats only): Place the rat in the cylinder for 15 minutes, 24 hours prior to the test, to induce behavioral despair.
-
Dosing: Administer MAPC, Ketamine, or Vehicle intravenously 60 minutes prior to the test session.
-
Testing & Tracking: Place the animal in the water for 6 minutes. Utilize automated video-tracking software (e.g., Noldus EthoVision) to record behavior.
-
Scoring: Discard the first 2 minutes (habituation). Score the last 4 minutes for Immobility (floating with only necessary movements to keep the head above water), Swimming, and Climbing.
References
-
Chaves, T. V., Wilffert, B., & Sanchez, Z. M. (2023). Overdoses and deaths related to the use of ketamine and its analogues: a systematic review. The American Journal of Drug and Alcohol Abuse. Retrieved from [Link]
-
Longa, E. Z., Weinstein, P. R., Carlson, S., & Cummins, R. (1989). Reversible middle cerebral artery occlusion without craniectomy in rats. Stroke, 20(1), 84–91. Retrieved from [Link]
-
Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. Retrieved from [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. Retrieved from [Link]
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid proper disposal procedures
Comprehensive EHS Protocol for the Disposal of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS: 1158018-92-8) is a versatile small molecule scaffold frequently utilized in pharmacological research and drug development[1]. Because it is a synthetic organic compound with potential biological activity, its disposal must be strictly managed to prevent environmental contamination and ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.
As an Application Scientist, it is critical to understand that laboratory waste management is not merely a logistical end-step, but a core component of experimental safety and environmental stewardship. This guide outlines the self-validating protocols for the safe handling, accumulation, and disposal of this compound in a professional laboratory setting.
Hazard Profiling & Causality in Disposal Methods
1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid contains both a basic secondary amine and an acidic carboxylic acid group, giving it amphoteric properties, while its phenylcyclohexane backbone renders it lipophilic.
Why Thermal Incineration? Standard biological or chemical neutralization in the lab is insufficient for complex, biologically active small molecules. The accepted standard for this class of organic waste is thermal incineration at an approved Treatment, Storage, and Disposal Facility (TSDF)[2][3]. Incineration at high temperatures in a controlled environment reduces the complex organic framework to basic ash and gases (such as CO2, H2O, and NOx), completely destroying the molecule and preventing any active pharmaceutical ingredients (APIs) or scaffolds from entering the municipal water supply[4]. Hazardous chemicals must never be poured down the drain as a method of disposal[2][3].
Waste Stream Categorization
Proper segregation is the foundation of a self-validating safety system. Mixing incompatible waste streams can lead to hazardous reactions or exponentially increase disposal costs.
| Waste Stream State | Common Matrix / Contaminants | Primary Hazard Characteristic | EHS Segregation Category | Recommended Container |
| Pure Solid | Unused powder, expired stock, or lyophilized material. | Toxic / Biologically Active | Non-Halogenated Solid Organic Waste | High-Density Polyethylene (HDPE) or Glass[3] |
| Organic Liquid | Dissolved in Methanol, DMSO, or Acetonitrile. | Flammable, Toxic | Non-Halogenated Solvent Waste | Glass or compatible plastic carboy[3] |
| Aqueous Liquid | Dissolved in buffers (e.g., PBS) or HPLC mobile phases. | Toxic | Aqueous Waste (Trace Organics) | HDPE Carboy |
| Consumables | Contaminated pipette tips, weigh boats, gloves. | Trace Contamination | Chemically Contaminated Solid Waste | Double-lined biohazard/chemical waste box |
EHS-Compliant Disposal Workflow
The following diagram illustrates the logical progression of waste from generation to final destruction, ensuring cradle-to-grave tracking[5].
Figure 1: Standardized laboratory chemical waste management workflow for small organic molecules.
Step-by-Step Experimental Disposal Protocol
To maintain scientific integrity and regulatory compliance, execute the following protocol whenever disposing of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid or its derivatives:
Step 1: Source Reduction & Minimization
-
Action: Before generating waste, calculate the exact molar quantity required for your assay.
-
Rationale: The EPA mandates waste minimization. Ordering and utilizing the smallest quantity of chemical materials required for your research is the most effective way to reduce environmental impact[2][3].
Step 2: Containerization and SAA Placement
-
Action: Place the waste into a chemically compatible container (e.g., a glass bottle for solvent mixtures, or a sealable plastic jar for solid waste)[3].
-
Action: Immediately transfer the container to your laboratory's designated Satellite Accumulation Area (SAA)[2][3].
-
Rationale: SAAs are regulated zones that ensure waste is stored safely near the point of generation before EHS collection.
Step 3: Immediate Labeling
-
Action: Attach a hazardous waste tag to the container the moment the first drop or grain of waste is added.
-
Action: Clearly spell out the full chemical name: "1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid". Do not use abbreviations, acronyms, or structures. If mixed with solvents, list all constituents and their approximate percentages.
-
Rationale: Accurate labeling is required by environmental laws. EHS staff rely on this exact composition data to determine compatibility for bulk packaging and to prevent dangerous reactions during transport[2].
Step 4: Container Sealing
-
Action: Ensure the container is securely capped at all times unless you are actively adding waste[2][3].
-
Rationale: Open containers violate fire codes and EPA regulations, risking inhalation exposure and spills.
Step 5: EHS Transfer
-
Action: Once the container is full, or the maximum accumulation time limit is reached (typically 90 to 180 days depending on your institution's generator status), submit a Hazardous Waste Disposal form to your EHS department for pick-up[2].
-
Rationale: EHRS staff assumes responsibility for picking up the waste chemicals and making the final hazardous waste determination for transport to a TSDF[3].
Spill Response Procedures
In the event of an accidental spill of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid during handling:
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing appropriate Personal Protective Equipment (nitrile gloves, safety goggles, and a lab coat).
-
Contain & Absorb: If in solution, use an inert absorbent material (e.g., vermiculite or a commercial spill pad) to soak up the liquid. If solid, carefully sweep up the powder using non-sparking tools, avoiding dust generation[5].
-
Dispose: Place all used absorbent materials and contaminated PPE into a designated hazardous waste bag, label it as chemically contaminated debris, and request immediate EHS pickup[6].
References
-
Old Dominion University (ODU). "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety. Available at: [Link]
-
University of Pennsylvania (UPenn). "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn EHRS. Available at: [Link]
-
GreenTec Energy. "Chemical Waste Disposal Guidelines: Rules You Must Follow!" GreenTec Energy Insights. Available at: [Link]
-
Environmental Protection Agency (EPA) / Squarespace. "Hazardous Waste Management - Awareness." Regulatory Training Materials. Available at: [Link]
-
Environmental Protection Agency (EPA) Ireland. "Environmental Impact Statement - Small Molecule API." EPA.ie. Available at:[Link]
Sources
Personal protective equipment for handling 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
Advanced Safety & Operational Protocol: Handling 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid
As a Senior Application Scientist, I have observed that standardizing laboratory safety protocols without understanding the underlying physicochemical properties of a compound inevitably leads to compliance failures. When handling 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid (CAS 1158018-92-8), we are dealing with a versatile, low-molecular-weight (233.3 g/mol ) building block[1][2].
Because this scaffold is supplied as a dry powder, the primary operational hazard is particulate aerosolization[3]. Furthermore, its lipophilic phenylcyclohexane core combined with a polar amino acid moiety means it readily permeates biological membranes if dissolved in organic delivery vehicles. Therefore, we do not implement Personal Protective Equipment (PPE) simply to check a regulatory box; we engineer our defenses around the specific behavior of the molecule.
Physicochemical Profile & PPE Rationale
To build a self-validating safety system, every piece of PPE must directly counteract a specific physical or chemical threat posed by the compound. The table below outlines the quantitative specifications and the mechanistic causality behind our PPE selection.
| PPE Category | Specification | Quantitative Metric | Causality & Rationale |
| Hand Protection | Nitrile Gloves (Double-layered) | Outer: ≥ 8 mil thickness | Nitrile provides superior chemical resistance against organic solvents (e.g., DMSO, DMF) required to dissolve lipophilic scaffolds. Double gloving prevents breakthrough during reconstitution[4]. |
| Respiratory | N95 Respirator or C-PEC | ≥ 95% particulate filtration | Mitigates the inhalation risk of aerosolized active pharmaceutical ingredient (API) powders with small aerodynamic diameters[4][5]. |
| Eye Protection | Splash-proof Chemical Goggles | ANSI Z87.1 rated | Shields mucous membranes from both dry powder static-cling and solvent splashes during liquid transfer[4]. |
| Body Protection | Disposable Isolation Gown | Low-linting, cuffed wrists | Prevents microscopic powder accumulation on personal clothing; cuffed wrists eliminate exposed skin gaps between the glove and sleeve[4]. |
Operational Workflow: Weighing & Solubilization
Workflow for safe handling, solubilization, and disposal of API powder scaffolds.
Step-by-Step Methodology:
-
Environmental Preparation: Ensure your Containment Primary Engineering Control (C-PEC)—such as a powder weighing hood or a Class II Biological Safety Cabinet (BSC)—is operational[4]. Never handle or weigh dry pharmaceutical scaffolds on an open laboratory bench.
-
Static Mitigation: Dry powders are highly susceptible to static charge, causing them to aerosolize or cling to spatulas. Discharge the sealed vial and the anti-static weighing boat using a zero-ion gun before opening the container.
-
Transfer and Weighing: Using a micro-spatula, carefully transfer the required mass of 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid. Keep the vertical drop distance as short as possible to minimize kinetic aerosolization of the powder[6].
-
In-Situ Solubilization: Do not transport the dry powder across the lab. Add your organic solvent (e.g., DMSO) directly to the pre-weighed powder inside the C-PEC. Once the compound is in solution, the inhalation hazard is neutralized, but the dermal absorption hazard increases. Ensure your double-gloving strategy remains intact.
Spill Response & Decontamination Plan
A critical failure point in laboratory safety is improper decontamination. National Institute for Occupational Safety and Health (NIOSH) guidelines strictly prohibit the use of compressed air for cleaning pharmaceutical powders, as it triggers massive secondary aerosolization[6][7].
-
Dry Powder Spill: Do not sweep. Gently cover the spill with damp, absorbent paper towels to suppress dust generation. Wipe from the perimeter inward.
-
Routine Decontamination: Use a vacuum equipped with a certified High-Efficiency Particulate Air (HEPA) filter to capture stray particulates[6][7]. Follow this with a wet-wipe technique using a solvent capable of dissolving the compound (e.g., 70% Isopropanol), and finish with a standard detergent wipe.
-
Waste Disposal: Place all contaminated PPE, weighing boats, and wipes into a designated hazardous pharmaceutical waste container (typically black or purple bins, depending on institutional regulations)[8]. Do not dispose of these materials in standard biohazardous or municipal waste streams.
References
-
[6] American Industrial Hygiene Association (AIHA). "NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility." AIHA News. URL: [Link]
-
[5] UreaKnowHow. "GUIDELINES FOR Safe Handling of Powders and Bulk Solids." Process Design Resources. URL: [Link]
-
[4] Duke University Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs." Duke OESO Guidelines. URL: [Link]
-
[7] Centers for Disease Control and Prevention (CDC) / NIOSH. "Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility." CDC Health Hazard Evaluations. URL:[Link]
-
[8] University of Rochester Environmental Health & Safety. "NIOSH Table 1,2 & 3 - Safe Handling Guidelines." Rochester EH&S. URL:[Link]
Sources
- 1. CAS: 1158018-92-8 | CymitQuimica [cymitquimica.com]
- 2. 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic Acid_1158018-92-8_M287408_ãè±èæ ååç½ã [gjbzwz.com]
- 3. 1-(methylamino)-4-phenylcyclohexane-1-carboxylic acid | 1158018-92-8 [sigmaaldrich.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. aiha.org [aiha.org]
- 7. cdc.gov [cdc.gov]
- 8. safety.rochester.edu [safety.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
